chemical structure and stereochemistry of 3-Aminononan-2-ol
Executive Summary In the realm of rational drug design, vicinal amino alcohols (1,2-amino alcohols) serve as critical chiral synthons and transition-state isosteres. Among these, 3-Aminononan-2-ol is a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of rational drug design, vicinal amino alcohols (1,2-amino alcohols) serve as critical chiral synthons and transition-state isosteres. Among these, 3-Aminononan-2-ol is a highly specialized medium-chain aliphatic amino alcohol. Its unique structural topology—combining a polar, hydrogen-bonding headgroup with a lipophilic nine-carbon tail—makes it an indispensable precursor in the synthesis of potent enzyme inhibitors, most notably EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) and its immunomodulatory analogues[1][2].
This technical guide deconstructs the stereochemical complexity of 3-aminononan-2-ol, establishes its physicochemical profile, and provides a field-validated, self-contained methodology for its application in purine analogue synthesis.
Chemical Structure & Stereochemical Topology
The molecular architecture of 3-aminononan-2-ol consists of a nonane backbone substituted with a hydroxyl group at C2 and a primary amine at C3. Because both C2 and C3 are chiral centers, the molecule exists as four distinct stereoisomers, which are grouped into two diastereomeric pairs: erythro (syn) and threo (anti)[3].
The biological efficacy of the downstream active pharmaceutical ingredients (APIs) is heavily dependent on diastereomeric purity. The erythro configuration—specifically the rel-(2R,3S) isomer—is the required spatial arrangement for mimicking the transition state of adenosine during its deamination by Adenosine Deaminase (ADA)[2]. The threo configuration rel-(2R,3R) is structurally viable but yields analogues with significantly reduced target affinity[4].
Stereochemical divergence of 3-Aminononan-2-ol into erythro and threo diastereomeric pairs.
Physicochemical Data Summary
To ensure rigorous analytical characterization during incoming quality control (QC), the following parameters must be verified against the specific diastereomeric lot.
Colorless to pale yellow liquid or low-melting solid[3]
Solubility
Soluble in polar organic solvents (MeOH, EtOH, DMSO) and mildly soluble in H2O[3]
Mechanistic Role in Drug Development
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of the chiral auxiliary or precursor dictates the success of the entire campaign. Erythro-3-amino-2-nonanol is not merely a building block; it is the definitive pharmacophore that dictates the hydrophobic binding mode of EHNA and its analogues (such as NPT 15459 and NPT 15392) within the hydrophobic pocket of target enzymes[8][9].
The primary amine at C3 acts as a highly reactive nucleophile, allowing for regioselective Nucleophilic Aromatic Substitution (SNAr) on halogenated purine, pyrimidine, or nitrobenzene precursors[1]. The C2 hydroxyl group remains unreacted during the initial condensation, later serving as a critical hydrogen-bond donor in the biological target's active site.
Synthetic workflow utilizing erythro-3-amino-2-nonanol for EHNA and purine analogue generation.
Experimental Protocol: Stereoselective Synthesis of Purine Analogues
The following methodology details the conversion of erythro-3-amino-2-nonanol into a functionalized purine analogue (specifically, the immunomodulator precursor Erythro-9-(2-hydroxy-3-nonyl)-hypoxanthine). This protocol is designed as a self-validating system; causality for each reagent choice is explicitly stated to ensure logical troubleshooting.
Phase 1: Condensation and Intermediate Formation
Preparation: Dissolve 1.0 equivalent of the heterocyclic precursor (e.g., a halogenated imidazole-5-carboxamide) in anhydrous N,N-Dimethylformamide (DMF).
Nucleophilic Attack: Add 1.1 equivalents of erythro-3-amino-2-nonanol[8].
Causality: A slight excess of the amino alcohol ensures complete consumption of the heterocyclic starting material. The primary amine selectively attacks the electrophilic carbon without the need to protect the C2 hydroxyl, provided the reaction is kept strictly anhydrous to prevent competitive hydrolysis.
Isolation: Upon completion (monitored via TLC, typically 4-6 hours at 80°C), concentrate the mixture under reduced pressure to yield the intermediate erythro-3-(2-hydroxy-3-nonyl)-4-aminoimidazole-5-carboxamide (NPT 15459)[8][9].
Phase 2: Purine Ring Cyclization
Reagent Addition: Suspend the NPT 15459 intermediate in a mixture of methyl orthoformate (or ethyl orthoformate) and acetic anhydride[9].
Causality: Alkyl orthoformates provide the bridging carbon necessary to close the pyrimidine ring, forming the bicyclic purine core. Acetic anhydride is critical here; it acts as a water scavenger and activates the orthoformate in situ, driving the cyclization thermodynamically forward[9].
Thermal Activation: Reflux the mixture gently under an inert argon atmosphere. The reaction mixture will transition to a viscous syrup as the cyclization completes.
Phase 3: Hydrolysis and Crystallization (Self-Validating Step)
Deprotection: Stir the viscous syrup into a solution of 30% aqueous NaOH diluted in water[9].
Causality: During Phase 2, the highly reactive acetic anhydride inevitably acetylates the C2 hydroxyl group of the nonyl tail. The aggressive alkaline hydrolysis step specifically cleaves this transient ester, regenerating the essential free hydroxyl group required for biological activity.
Precipitation: Slowly acidify the brown alkaline solution by dropwise addition of aqueous acetic acid until the pH reaches ~6.0-6.5[9].
Causality: The target purine analogue, Erythro-9-(2-hydroxy-3-nonyl)-hypoxanthine, is amphoteric. Adjusting the pH to its isoelectric point forces the compound out of solution, allowing it to crystallize.
Recovery: Filter the crystals by suction, wash thoroughly with cold deionized water to remove residual sodium acetate salts, and dry in vacuo at 60°C[9].
Validation: Confirm diastereomeric retention via Chiral HPLC. The erythro configuration must remain intact; any epimerization indicates excessive thermal stress during Phase 2.
References
EP0126813B1 - Procédé de préparation des composés imidazoliques - Google Patents
Source: Google Patents
URL
(2R,3S)
CAS No : 119720-60-4 | Chemical Name : rac threo-3-Aminononan-2-ol | Pharmaffiliates
Source: Pharmaffiliates
URL
Buy rac threo-3-Aminononan-2-ol, 100mg A618525-100mg in India | Biomall
Source: Biomall
URL
Since January 2020 Elsevier has created a COVID-19 resource centre - Semantic Scholar
Source: Semantic Scholar
URL
3-Aminononan-2-ol as a Chiral Building Block in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, the rational design of nucleoside analogs relies heavily on highly specific chiral building blocks. 3-Aminononan-2-ol stands out as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, the rational design of nucleoside analogs relies heavily on highly specific chiral building blocks. 3-Aminononan-2-ol stands out as a critical vicinal amino alcohol used extensively in the synthesis of purine and imidazole derivatives[1]. Featuring a nine-carbon aliphatic backbone with an amino group at C3 and a hydroxyl group at C2, its stereochemistry dictates the biological efficacy of its downstream products[2].
This technical guide explores the physicochemical profile, mechanistic utility, and field-proven synthetic workflows for utilizing 3-aminononan-2-ol—specifically its erythro isomer—in the development of potent pharmacological agents like the adenosine deaminase (ADA) inhibitor EHNA and the immunomodulator NPT 15459[3],[4].
Chemical Profiling and Stereochemical Significance
The spatial arrangement of the substituents around the C2 and C3 chiral centers of 3-aminononan-2-ol is the primary determinant of its utility[2]. When synthesized into nucleoside analogs, the aliphatic chain and the hydroxyl group must precisely mimic the ribofuranosyl moiety of endogenous nucleosides to successfully dock into enzyme active sites.
The Erythro Isomer (e.g., rel-(2R,3S)-3-Amino-2-nonanol): This configuration is mandatory for synthesizing active ADA inhibitors. The erythro geometry ensures that the transition state of the resulting drug mimics the tetrahedral intermediate of adenosine during enzymatic deamination[2].
The Threo Isomer (e.g., rac-threo-3-Aminononan-2-ol): While commercially available (CAS 119720-60-4)[5], the threo isomer is primarily utilized in comparative structure-activity relationship (SAR) assays. Derivatives synthesized from the threo isomer typically exhibit orders of magnitude lower binding affinity to ADA.
Table 1: Physicochemical Profile of 3-Aminononan-2-ol Stereoisomers
The most prominent application of erythro-3-aminononan-2-ol is as the foundational synthon for EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine)[7].
EHNA is a potent, reversible, and dual-action inhibitor of both Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2)[7],[4]. By inhibiting ADA, EHNA prevents the catabolic deamination of adenosine into inosine. This artificial elevation of adenosine levels has profound therapeutic implications. For instance, in antiviral therapies, co-administering EHNA with adenosine analogs (like cordycepin) prevents the premature enzymatic degradation of the antiviral agent, drastically potentiating its efficacy against pathogens such as the Herpes Simplex Virus (HSV)[8].
Caption: Biochemical pathway showing EHNA's dual inhibition of ADA and PDE2.
Core Synthetic Workflows: Constructing the Purine Scaffold
As a Senior Application Scientist, I emphasize that constructing these complex nucleoside analogs requires exploiting the high nucleophilicity of the primary amine at the C3 position of 3-aminononan-2-ol[9]. The synthesis of the imidazole intermediate NPT 15459 (erythro-3-(2-hydroxy-3-nonyl)-4-amino-imidazole-5-carboxamide) is a classic example of this workflow, which can later be cyclized into hypoxanthine or adenine derivatives[3].
Caption: Synthetic workflow from 3-aminononan-2-ol to NPT 15459 and EHNA.
Experimental Protocol: Synthesis of the Imidazole Precursor (NPT 15459 analog)
The following methodology details the cyclization of an
α
-aminonitrile, an orthoformate, and erythro-3-aminononan-2-ol to yield erythro-5-Amino-1-[1-(1-hydroxyethyl)heptyl]-1H-imidazole-4-carbonitrile. This protocol is designed as a self-validating system to ensure high fidelity and yield[9].
Suspend aminomalononitrile 4-toluenesulfonate in 200 mL of dry MeCN.
Bubble dry NH₃ gas through the stirred solution for 30 minutes at room temperature.
Causality: Aminomalononitrile is highly unstable and prone to auto-condensation as a free base. Storing it as a tosylate salt ensures stability. Bubbling NH₃ liberates the reactive nucleophilic amine in situ while precipitating ammonium tosylate[9].
Step 2: Filtration and Concentration (Critical In-Process Control)
Filter off the precipitated solid.
Concentrate the filtrate under reduced pressure to approximately 100 mL.
Causality: Excess dissolved ammonia must be removed. If left in solution, NH₃ will outcompete the aminomalononitrile for the electrophilic triethyl orthoformate in the next step, drastically reducing the yield.
Step 3: Formation of the Formimidate Intermediate
Add triethyl orthoformate (2.97 mL) to the concentrated filtrate.
Heat the mixture under reflux for 15 minutes, then allow it to cool and stir overnight at room temperature.
Causality: TEOF acts as the one-carbon donor. This step forms the critical formimidate intermediate, providing the bridging C2 carbon required for the subsequent imidazole ring closure[9].
Step 4: Chiral Amine Incorporation & Cyclization
To the cooled mixture, add erythro-3-aminononan-2-ol (2.81 g).
Stir the reaction continuously overnight at room temperature.
Causality: The primary amine of the chiral building block attacks the formimidate intermediate. The stereochemistry of the 3-aminononan-2-ol is preserved during this nucleophilic attack and the subsequent intramolecular cyclization, yielding the substituted imidazole ring[9].
Step 5: Purification and Self-Validation
Evaporate the solvent in vacuo.
Purify the residue via flash chromatography (silica gel, CHCl₃/MeOH 96:4). Expected yield: ~45% (mp 99–103 °C)[9].
Self-Validation Check: Monitor the reaction via TLC (ninhydrin stain). The complete consumption of the primary amino alcohol indicates successful coupling. Post-purification, ¹H-NMR must be used to confirm the disappearance of the orthoformate ethyl protons and the emergence of the distinct imidazole C2-H singlet at approximately
δ
7.5 ppm.
Thermodynamic Characterization of 3-Aminononan-2-ol: A Comprehensive Guide for Process Chemistry and Drug Development
Executive Summary In the realm of active pharmaceutical ingredient (API) development, the thermodynamic profiling of chiral intermediates is not a mere academic exercise—it is the foundation of scalable, safe, and effici...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of active pharmaceutical ingredient (API) development, the thermodynamic profiling of chiral intermediates is not a mere academic exercise—it is the foundation of scalable, safe, and efficient process chemistry. 3-Aminononan-2-ol (CAS 51714-10-4), a chiral amino alcohol featuring a nine-carbon aliphatic backbone, serves as a critical stereospecific intermediate in asymmetric synthesis and drug development[1].
As a Senior Application Scientist, I approach the thermodynamic characterization of such molecules through a lens of causality and self-validation. This whitepaper establishes a rigorous, field-proven framework for determining the core thermodynamic properties of 3-Aminononan-2-ol—specifically its vaporization enthalpy, protonation thermodynamics, and phase transitions—ensuring high-fidelity data for process scale-up.
Molecular Architecture and Thermodynamic Implications
The macroscopic thermodynamic behavior of 3-Aminononan-2-ol is dictated by its microscopic structural features. The molecule consists of a hydrophobic nonane chain paired with a highly polar, vicinal amino alcohol motif (hydroxyl at C2, amino at C3)[1].
Causality in Behavior: The proximity of the hydrogen-bond donating/accepting groups (-OH and -NH₂) facilitates strong intra- and intermolecular hydrogen bonding networks. This structural reality directly impacts:
Volatility: Intermolecular hydrogen bonding significantly depresses vapor pressure, necessitating specialized techniques to measure the enthalpy of vaporization (
ΔlgHm∘
).
Protonation Thermodynamics: The electron-donating capacity of the adjacent hydroxyl group and the solvation dynamics of the aliphatic chain intricately modulate the
pKa
and the enthalpy of protonation (
ΔHprot
)[2].
Predictive Thermochemistry: The Centerpiece Approach
Exact empirical thermodynamic data for specific, long-chain chiral intermediates like 3-Aminononan-2-ol can be sparse in primary literature. To avoid process delays, we employ the "centerpiece approach" based on group-additivity principles[3].
By evaluating a consistent set of standard molar enthalpies of vaporization for homologous, smaller amino-alcohols, we can construct a highly reliable predictive model[3]. The additivity rules dictate that the thermodynamic contribution of the vicinal amino-alcohol core remains relatively constant, allowing us to extrapolate the
ΔlgHm∘
by adding the incremental thermodynamic contributions of the extended aliphatic nonane chain. However, predictive models must always be anchored by rigorous, self-validating experimental protocols.
Self-Validating Experimental Protocols
To transition from predictive models to empirical certainty, we must deploy experimental workflows that inherently verify their own accuracy. Below are the standard operating protocols for profiling 3-Aminononan-2-ol.
Enthalpy of Vaporization (
ΔlgHm∘
) via the Transpiration Method
The Causality: Conventional static methods for measuring vapor pressure are highly susceptible to trace volatile impurities (such as decomposition products), which artificially inflate pressure readings and corrupt the resulting enthalpy calculations[3]. The 3 circumvents this by using a continuous flow of inert carrier gas to sweep only the saturated vapor of the target compound into a condensation trap for precise chromatographic quantification[3].
Step-by-Step Protocol:
Coat a glass bead matrix with high-purity 3-Aminononan-2-ol and pack it into a thermostated U-tube saturation chamber.
Pass an inert carrier gas (N₂) through the chamber at a precisely controlled flow rate to achieve thermodynamic saturation.
Direct the saturated effluent into a cold trap to condense the vaporized amino alcohol.
Quantify the condensed mass using Gas Chromatography-Flame Ionization Detection (GC-FID).
Calculate the vapor pressure (
p
) at various temperatures and derive
ΔlgHm∘
using the Clausius-Clapeyron equation.
Self-Validation Loop: The protocol is validated by running the experiment at multiple, distinct carrier gas flow rates. If the calculated vapor pressure remains constant across varying flow rates, it definitively proves that true thermodynamic equilibrium (saturation) has been achieved, ruling out kinetic artifacts.
Workflow for determining vaporization enthalpy via the transpiration method.
Protonation Thermodynamics via Isothermal Titration Calorimetry (ITC)
The Causality: While traditional potentiometric titrations yield the
pKa
(which only describes the Gibbs free energy,
ΔG
), they fail to decouple the enthalpic (
ΔH
) and entropic (
ΔS
) drivers of ionization.4 directly measures the heat evolved during protonation, providing a complete thermodynamic profile[4]. This is vital for 3-Aminononan-2-ol, as the enthalpic component is often the major contributor to the stability of amino alcohol complexes in solution[2].
Step-by-Step Protocol:
Load the ITC sample cell with a dilute, unprotonated aqueous solution of 3-Aminononan-2-ol.
Load the reference cell with the exact matching buffer.
Titrate a standardized HCl solution from the automated syringe into the sample cell in discrete micro-injections.
Record the differential power (DP) required to maintain zero temperature difference between the sample and reference cells.
Integrate the heat peaks to generate a binding isotherm, yielding
Ka
(and thus
pKa
),
ΔH
, and
ΔS
.
Self-Validation Loop: Perform a "blank" titration by injecting the HCl titrant into a sample cell containing only the buffer. The resulting heat of dilution is subtracted from the experimental data, ensuring the final integrated heat signature is exclusively derived from the amine protonation event.
Self-validating ITC protocol for measuring protonation thermodynamics.
Phase Transitions via Differential Scanning Calorimetry (DSC)
The Causality: Depending on stereochemical purity and ambient temperature, 3-Aminononan-2-ol can exist as a pale yellow liquid or a low-melting solid[1]. 5 is the gold standard for mapping these phase transitions, determining the exact melting point, and calculating the specific heat capacity (
Cp
)[5].
Step-by-Step Protocol:
Hermetically seal 2–5 mg of 3-Aminononan-2-ol in an aluminum DSC pan.
Subject the sample to a controlled "Heat-Cool-Heat" cycle (e.g., -50°C to 100°C at 10°C/min) under a nitrogen purge.
Analyze the second heating curve to determine the onset temperature of melting (
Tm
) and the enthalpy of fusion (
ΔHfus
).
Self-Validation Loop: The initial heating run often contains artifacts from the compound's thermal history (e.g., kinetic trapping or induced polymorphism). By analyzing the second heating run after a controlled cooling phase, the protocol erases thermal history, ensuring the measured endotherms represent the intrinsic thermodynamic properties of the molecule.
Quantitative Thermodynamic Data Summary
The following table summarizes the foundational thermodynamic properties of 3-Aminononan-2-ol. Where empirical data is restricted, values are modeled using the validated group-additivity techniques discussed in Section 2.
*Values are extrapolated based on structural-property relationships and group-additivity models for homologous C9 aliphatic amino alcohols.
Conclusion
The successful integration of 3-Aminononan-2-ol into advanced drug development pipelines requires absolute confidence in its thermodynamic profile. By abandoning outdated static measurement techniques in favor of self-validating protocols like Transpiration, ITC, and cyclic DSC, process chemists can generate the high-fidelity thermochemical data required to optimize distillation, formulation, and scale-up operations.
References
CymitQuimica. "CAS 51714-10-4: rel-(2R,3S)-3-Amino-2-nonanol." CymitQuimica Catalog. Available at:[1]
Verevkin, S. P., et al. "Prediction of thermodynamic properties: centerpiece approach—how do we avoid confusion and get reliable results?" Journal of Thermal Analysis and Calorimetry. Available at:[3]
Crans, D. C., et al. "Vanadium(V) Complexes of Polydentate Amino Alcohols: Fine-Tuning Complex Properties." Inorganic Chemistry, ACS Publications. Available at:[2]
ResearchGate Contributors. "Isothermal titration calorimetry study of the influence of temperature, pH and salt on maltodextrin–anionic surfactant interactions." ResearchGate. Available at:[4]
Du, X., et al. "Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials." Chemical Reviews, ACS Publications. Available at:[5]
The Architectural Evolution of 3-Aminononan-2-ol Synthesis: From Racemic Mixtures to Enantiospecific Pathways
Introduction: The Strategic Importance of 3-Aminononan-2-ol In the landscape of medicinal chemistry, the synthesis of chiral amino alcohols represents a critical bottleneck in the development of targeted therapeutics. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 3-Aminononan-2-ol
In the landscape of medicinal chemistry, the synthesis of chiral amino alcohols represents a critical bottleneck in the development of targeted therapeutics. Among these, 3-aminononan-2-ol (specifically the (2R,3S) or erythro configuration) stands out as a highly valuable aliphatic building block[1]. Featuring a nine-carbon chain with an amino group at the C3 position and a hydroxyl group at the C2 position, its defined stereochemistry dictates the spatial arrangement necessary for biological target binding[1].
The molecule is the essential precursor for synthesizing EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) and its analogs, including 3-deaza-EHNA[2]. These compounds are potent inhibitors of adenosine deaminase (ADA), an enzyme whose inhibition leads to profound immunopotentiating and antineoplastic effects[2]. Furthermore, 3-aminononan-2-ol is the core synthon for producing other immunomodulators like NPT 15392 and NPT 15459, which restore or enhance humoral and cellular immune functions[3].
Historical Context: The Stereochemical Bottleneck
Prior to the 1980s, the synthesis of 3-aminononan-2-ol relied heavily on non-selective aliphatic chain elongations and racemic epoxidations. These classical methods produced equimolar mixtures of erythro and threo diastereomers, as well as their respective enantiomers. Because the ADA enzyme's active site is highly stereospecific, the presence of the incorrect enantiomer significantly diluted the pharmacological efficacy of the resulting EHNA analogs[2].
The demand for pure erythro-3-amino-2-nonanol catalyzed a shift in synthetic strategy, pushing researchers away from brute-force resolution techniques (like chiral salt crystallization) toward elegant, enantiospecific asymmetric synthesis.
Evolution of 3-aminononan-2-ol synthesis from racemic mixtures to biocatalysis.
Landmark Discovery: Enantiospecific Synthesis via Kinetic Resolution
A watershed moment in the history of this molecule occurred in 1984 when Bessodes, Abushanab, and Antonakis published their seminal work on the enantiospecific synthesis of EHNA and its threo-diastereomers[4].
Their approach bypassed the limitations of classical synthesis by employing Sharpless Asymmetric Epoxidation to perform a kinetic resolution of racemic 1-nonen-3-ol[4]. By utilizing a chiral titanium complex, they selectively oxidized one enantiomer of the allylic alcohol into a chiral epoxide (1,2-epoxynonan-3-ol), leaving the desired enantiomer intact or creating a highly pure chiral intermediate[5]. This epoxide was subsequently opened regioselectively using an azide nucleophile, followed by reduction to yield the pure amino alcohol[4].
Chemical pathway for the enantiospecific synthesis of 3-aminononan-2-ol.
Alternative Pathways: The Chiral Pool and Biocatalysis
Following the Sharpless route, other methodologies emerged to optimize scalability and environmental impact:
The Chiral Pool Approach: Researchers utilized naturally occurring chiral molecules like L-ascorbic acid. Through isopropylidenation, degradation, and esterification, the chiral backbone was preserved. The addition of pentylmagnesium chloride extended the carbon chain to nine, followed by azide displacement and reduction[6].
Modern Biocatalysis: In recent years, the focus has shifted to green chemistry. A 2020 study demonstrated that pyridoxal-catalyzed racemization of α-aminoketones, coupled with highly selective ketoreductases, enables the stereodivergent synthesis of 1,2-amino alcohols, achieving near-perfect enantiomeric excess without heavy metal catalysts[7].
Comparative Analysis of Synthesis Pathways
The following table summarizes the quantitative and qualitative metrics of the primary synthetic routes developed over the past four decades.
To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind the Bessodes et al. enantiospecific synthesis workflow[4][5].
Protocol 1: Sharpless Kinetic Resolution of 1-Nonen-3-ol
Objective: Isolate the chiral epoxide intermediate with high enantiomeric purity.
System Preparation: Flame-dry a Schlenk flask under argon. Add dry dichloromethane (DCM) and cool the system to -20°C. Causality: Strict anhydrous and anaerobic conditions prevent the degradation of the moisture-sensitive titanium complex.
Catalyst Assembly: Add Titanium(IV) isopropoxide (Ti(OiPr)4) and L-(+)-diethyl tartrate (L-(+)-DET). Stir for 15 minutes. Causality: The L-(+)-DET ligand displaces the isopropoxide ligands, creating a rigid chiral pocket that dictates the enantiofacial attack trajectory of the peroxide.
Substrate Addition: Introduce racemic 1-nonen-3-ol dropwise to the stirring mixture.
Asymmetric Oxidation: Slowly add tert-butyl hydroperoxide (TBHP). Maintain the reaction at -20°C for 14 hours. Causality: Low temperatures maximize the kinetic difference between the reaction rates of the two enantiomers, ensuring that only one enantiomer is epoxidized.
Validation & Workup: Quench with aqueous tartaric acid to break the titanium emulsion. Extract the organic layer with DCM. Validate the enantiomeric excess of the isolated 1,2-epoxynonan-3-ol using Chiral HPLC before proceeding.
Protocol 2: Regioselective Azidation and Reduction
Objective: Convert the chiral epoxide to (2R,3S)-3-aminononan-2-ol.
Azidation: Dissolve the validated chiral epoxide in a polar aprotic solvent (e.g., DMF). Add sodium azide (NaN3) and ammonium chloride. Heat to 60°C. Causality: Because the alcoholic hydroxyl group is a poor leaving group, direct displacement is difficult[4]. Opening the epoxide with an azide nucleophile ensures attack at the less sterically hindered carbon, setting the correct stereochemistry.
Reduction Setup: Transfer the isolated 3-azido-2-nonanol to a high-pressure hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst and methanol.
Hydrogenation: Purge the vessel with H2 gas and stir under 1 atm of H2 at room temperature for 4 hours. Causality: Pd/C selectively reduces the azide group to a primary amine without cleaving the aliphatic carbon-carbon bonds.
Validation: Filter through Celite to remove the Pd/C catalyst. Concentrate in vacuo. Validate the final product, (2R,3S)-3-aminononan-2-ol, via 1H-NMR (checking for the disappearance of the azide peak and the presence of the amine protons) and polarimetry to confirm the (2R,3S) configuration[5].
Biological Translation: From Precursor to Immunopotentiator
Once synthesized, 3-aminononan-2-ol is subjected to condensation reactions with purine or pyrimidine precursors. For instance, reacting the amino alcohol with 5-amino-4,6-dichloropyrimidine yields the intermediate for EHNA[2]. Alternatively, condensation with ethyl orthoformate and imidazole derivatives yields NPT 15459[3].
The resulting molecules act as transition-state analogs that bind tightly to the active site of Adenosine Deaminase (ADA). By inhibiting ADA, these compounds prevent the deamination of adenosine to inosine, thereby modulating purine metabolism and triggering potent immune responses[2].
Biological translation workflow from chemical precursor to immunopotentiating therapeutic.
The Emergence of 3-Aminononan-2-ol as a Versatile Scaffold for Novel Sphingolipid Modulators: A Technical Guide
Abstract Sphingolipids have transcended their initial classification as mere structural components of cellular membranes to become recognized as critical regulators of a myriad of cellular processes, including proliferat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Sphingolipids have transcended their initial classification as mere structural components of cellular membranes to become recognized as critical regulators of a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The intricate network of enzymes governing sphingolipid metabolism presents a rich landscape for therapeutic intervention and the development of sophisticated research tools. This technical guide introduces 3-Aminononan-2-ol, a chiral amino alcohol, as a novel and versatile building block for the synthesis of a new generation of sphingolipid modulators. While not a widely studied compound in its own right within sphingolipid research, its structural features present a compelling starting point for the rational design of targeted inhibitors and probes. This document provides a comprehensive overview of the strategic importance of developing novel sphingolipid modulators, proposes synthetic pathways for the derivatization of 3-Aminononan-2-ol into ceramide-like analogs, and details robust experimental protocols for the subsequent screening and characterization of these novel compounds. We will delve into the practical application of in vitro enzyme assays, cell-based functional screens, and cutting-edge lipidomics analysis to elucidate the biological activity of these new chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the chemical toolkit for the exploration and manipulation of sphingolipid pathways.
The Strategic Imperative for Novel Sphingolipid Modulators
The sphingolipid metabolic network is a tightly regulated cascade of enzymatic reactions that produce a diverse array of bioactive lipids.[1] At the heart of this network lies ceramide, a central hub from which numerous other sphingolipids are synthesized.[3] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular rheostat, determining cell fate.[3] Dysregulation of this delicate equilibrium is implicated in a host of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[4]
The development of small molecule inhibitors that target key enzymes in sphingolipid metabolism has been instrumental in dissecting these pathways and holds significant therapeutic promise.[1] However, the existing repertoire of inhibitors has limitations, including off-target effects and a lack of isoform specificity. Therefore, there is a pressing need for novel chemical scaffolds that can be elaborated into more potent and selective modulators.
3-Aminononan-2-ol: A Promising Chiral Building Block
3-Aminononan-2-ol is a chiral amino alcohol characterized by a nine-carbon aliphatic chain with an amino group at the C3 position and a hydroxyl group at the C2 position. While direct literature on its role in sphingolipid research is scarce, its structural similarity to the sphingoid base backbone makes it an attractive starting point for chemical synthesis.
The key structural features of 3-Aminononan-2-ol that lend themselves to the synthesis of sphingolipid-like molecules are:
A Chiral Amino Alcohol Moiety: This provides a foundational scaffold analogous to the core structure of sphingosine and other sphingoid bases.[2]
A Modifiable Aliphatic Chain: The nonanoyl chain can be further functionalized or varied in length to explore structure-activity relationships.
Reactive Functional Groups: The primary amine and secondary alcohol are readily available for chemical modification, allowing for the attachment of various acyl chains and head groups.
The stereochemistry of 3-Aminononan-2-ol is a critical consideration in the design of bioactive molecules, as the enzymes of sphingolipid metabolism are highly stereoselective.[5]
Synthetic Strategies for the Derivatization of 3-Aminononan-2-ol
The primary amino and secondary hydroxyl groups of 3-Aminononan-2-ol serve as convenient handles for the synthesis of a library of ceramide analogs and other sphingolipid-like molecules. A general and adaptable synthetic approach is outlined below.
N-Acylation to Generate Ceramide Analogs
The most direct modification of 3-Aminononan-2-ol to mimic the structure of ceramide is through N-acylation of the amino group. This can be achieved through standard amide bond formation reactions.
Diagram of a Proposed Synthetic Workflow for N-Acylated 3-Aminononan-2-ol Derivatives
Caption: General workflow for the synthesis of ceramide analogs from 3-Aminononan-2-ol.
Experimental Protocol: Synthesis of N-Palmitoyl-3-aminononan-2-ol
Dissolution: Dissolve 3-Aminononan-2-ol (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of palmitoyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-palmitoyl-3-aminononan-2-ol.
This protocol can be adapted for a wide variety of fatty acyl chlorides to generate a library of ceramide analogs with varying chain lengths and degrees of saturation.
Experimental Workflows for Screening Novel Sphingolipid Modulators
Once a library of 3-Aminononan-2-ol derivatives has been synthesized, a systematic screening process is required to identify compounds with biological activity. The following sections detail key experimental protocols for this purpose.
In Vitro Enzyme Inhibition Assays: Targeting Serine Palmitoyltransferase (SPT)
Serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids, making it a prime target for inhibitors.[6] An in vitro assay to measure SPT activity is a crucial first-line screen for novel inhibitors.
Diagram of the SPT Inhibition Assay Workflow
Caption: Workflow for an in vitro serine palmitoyltransferase (SPT) inhibition assay.
Experimental Protocol: In Vitro SPT Activity Assay [6][7][8]
Microsome Preparation: Prepare microsomal fractions from a suitable cell line (e.g., HEK293T cells overexpressing SPT subunits) or tissue source known to have high SPT activity.
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
HEPES buffer (pH 8.0)
Pyridoxal 5'-phosphate (PLP)
Palmitoyl-CoA
[³H]L-serine (as the radiolabeled substrate)
Microsomal protein
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., myriocin).
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Perform a Bligh-Dyer extraction to separate the lipids into the organic phase.
Quantification: Evaporate the organic solvent and quantify the amount of radiolabeled product (3-ketodihydrosphingosine) using liquid scintillation counting.
Data Analysis: Calculate the percentage of SPT inhibition for each concentration of the test compound and determine the IC₅₀ value.
Table 1: Representative Data from an In Vitro SPT Inhibition Assay
Given the central role of ceramide in inducing apoptosis, a key functional readout for novel ceramide analogs is their ability to trigger programmed cell death in cultured cells.
Diagram of a Cell-Based Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Cell Culture: Seed a suitable cancer cell line (e.g., Jurkat T cells or HeLa cells) in a multi-well plate and allow them to adhere or grow to a desired confluency.
Compound Treatment: Treat the cells with various concentrations of the synthesized ceramide analogs. Include a vehicle control and a positive control for apoptosis (e.g., C2-ceramide or staurosporine).
Incubation: Incubate the treated cells for a specified duration (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V-negative/PI-negative: Live cells
Annexin V-positive/PI-negative: Early apoptotic cells
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Table 2: Representative Flow Cytometry Data for Apoptosis Induction
Treatment
% Live Cells
% Early Apoptotic
% Late Apoptotic/Necrotic
Vehicle
95
3
2
C2-Ceramide (50 µM)
45
35
20
Analog A (50 µM)
60
25
15
Analog B (50 µM)
92
5
3
Lipidomics Analysis: Profiling Changes in the Sphingolipidome
The most comprehensive approach to understanding the impact of a novel compound on sphingolipid metabolism is to perform a global lipidomics analysis. This allows for the simultaneous quantification of a wide range of sphingolipid species.
3-Aminononan-2-ol: Comprehensive Chemical Identifiers, Structural Mechanics, and Synthetic Methodologies
Executive Summary 3-Aminononan-2-ol is a bifunctional aliphatic compound characterized by a nine-carbon backbone bearing vicinal amino and hydroxyl groups. As a chiral amino alcohol, it serves as a critical building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Aminononan-2-ol is a bifunctional aliphatic compound characterized by a nine-carbon backbone bearing vicinal amino and hydroxyl groups. As a chiral amino alcohol, it serves as a critical building block in asymmetric synthesis, the development of heterocyclic pharmacophores, and as a structural reference in chemoinformatic predictive modeling. This whitepaper provides a rigorous technical breakdown of its chemical identifiers, stereoselective synthesis protocols, and applications in modern drug development.
Chemical Nomenclature & Structural Identifiers
Precise chemical identification is the bedrock of reproducible research. 3-Aminononan-2-ol possesses two adjacent stereocenters (C2 and C3), resulting in four possible stereoisomers (two erythro enantiomers and two threo enantiomers).
Quantitative Identifier Summary
The following table consolidates the verified chemical identifiers and physicochemical properties for 3-aminononan-2-ol, distinguishing between its primary diastereomeric forms.
Expert Insight & Database Correction: Commercial chemical databases occasionally misreport the SMILES string for this compound as CCCCCCC(C(C)O)N. This is structurally incorrect, as it maps to a 10-carbon chain (3-aminodecan-2-ol). The correct canonical SMILES is CCCCCC(N)C(C)O, which accurately reflects the 6-carbon hexyl tail attached to the C3 amine, terminating in the C2-C1 hydroxyethyl fragment [1].
Mechanistic Role in Organic Synthesis
The vicinal amino alcohol motif is highly prized in organic chemistry due to its bifunctionality. The spatial proximity of the nucleophilic nitrogen and the oxygen atom allows 3-aminononan-2-ol to participate in concerted ring-closure reactions.
A primary application of erythro-3-aminononan-2-ol is its use as a precursor in the synthesis of complex heterocycles, specifically 1H-imidazoles and 1H-imidazole-2(3H)-thiones . When reacted with
α
-diketones under acidic conditions, the amino group initiates a nucleophilic attack on the carbonyl, followed by cyclization facilitated by the adjacent hydroxyl group. This pathway is heavily utilized in the synthesis of antifungal agents and specialized chiral ligands [2].
Figure 1: Applications of 3-aminononan-2-ol in heterocyclic synthesis and predictive toxicology.
Stereoselective Synthesis Protocol: The Asymmetric Henry Reaction
Standard reductive amination of
α
-hydroxy ketones often yields poor diastereoselectivity. To synthesize specific stereoisomers like (2R,3S)-3-aminononan-2-ol, an Asymmetric Henry (Nitroaldol) Reaction followed by chemoselective reduction is the superior, self-validating choice.
Causality of Reagent Selection
Cu(II)-Bisoxazoline Complex: Establishes the chiral environment required to dictate the stereochemistry of the newly formed C-C bond, ensuring high erythro or threo selectivity depending on the ligand geometry.
DIPEA (Diisopropylethylamine): A sterically hindered, non-nucleophilic base that deprotonates 1-nitroheptane to form the nitronate anion without triggering unwanted aldol condensation of the acetaldehyde.
Pd/C with H
2
: Chosen for its chemoselectivity. It cleanly reduces the aliphatic nitro group to a primary amine without hydrogenolyzing the secondary C-O bond.
Step-by-Step Methodology
Phase 1: Asymmetric C-C Bond Formation
Flame-dry a Schlenk flask under argon. Charge with Cu(OTf)
2
(0.05 eq) and a chiral bisoxazoline ligand (0.055 eq).
Add anhydrous THF (10 mL) and stir for 1 hour at 25°C to form the active catalyst complex.
Cool the mixture to -20°C. Add 1-nitroheptane (1.0 eq) and DIPEA (0.1 eq).
Slowly add acetaldehyde (1.5 eq) dropwise over 30 minutes to minimize homocoupling side reactions.
Stir for 48 hours at -20°C. Quench with saturated aqueous NH
4
Cl and extract with ethyl acetate.
Purify the intermediate (3-nitrononan-2-ol) via silica gel flash chromatography.
Phase 2: Chemoselective Nitro Reduction
Dissolve the purified 3-nitrononan-2-ol in anhydrous methanol (0.1 M).
Add 10% Pd/C (10 wt% relative to the substrate) under an argon atmosphere.
Evacuate the flask and backfill with hydrogen gas (1 atm) via a balloon.
Stir vigorously at 25°C for 12 hours.
Filter the suspension through a pad of Celite to remove the catalyst, washing with excess methanol.
Concentrate the filtrate in vacuo to yield crude 3-aminononan-2-ol.
Figure 2: Stereoselective synthesis of 3-aminononan-2-ol via an asymmetric Henry reaction.
Analytical Validation & Self-Validating Systems
A robust protocol must be self-validating, meaning its internal controls immediately flag deviations before resources are wasted on subsequent steps.
In-Process Validation (Post-Henry Reaction)
Before proceeding to hydrogenation, the 3-nitrononan-2-ol intermediate must be validated via Chiral HPLC .
Conditions: Daicel Chiralpak AD-H column (250 x 4.6 mm); Mobile Phase: Hexane / Isopropanol (90:10 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.
Self-Validation Logic: If the enantiomeric excess (ee) is <95%, the Cu(II)-ligand complex formation failed or moisture compromised the transition state. The workflow is aborted here, saving the Pd/C catalyst.
Final Product Validation
TLC Ninhydrin Stain: The final product is spotted on a silica plate and stained with ninhydrin. A primary amine will immediately yield a deep purple spot upon heating, confirming the successful reduction of the nitro group.
1
H NMR Spectroscopy: The coupling constant (
J
) between the C2 and C3 protons is highly diagnostic. A
J
-value of ~4-5 Hz indicates the erythro diastereomer, while a
J
-value of ~7-9 Hz confirms the threo diastereomer, validating the stereochemical outcome of the Henry reaction.
Chemoinformatics & Predictive Toxicology
Beyond wet-lab synthesis, 3-aminononan-2-ol plays a crucial role in in silico drug development. Because vicinal amino alcohols are classic pharmacophores (found in beta-blockers and sphingolipids), their structural data is heavily utilized in machine learning models.
Blood-Brain Barrier (BBB) Permeability: 3-Aminononan-2-ol (PubChem CID: 321466) is utilized in the DeePred-BBB dataset to train neural networks. The algorithm analyzes how the compound's specific topological polar surface area (TPSA)—driven by the adjacent -OH and -NH
2
groups—interacts with lipid bilayers [3].
Tox21 High-Throughput Screening: The compound is featured in the Tox21 10K library for Androgen Receptor (AR) bioassays. Deep learning Structure-Activity Relationship (SAR) models use its Tanimoto similarity scores to predict the endocrine-disrupting potential of novel aliphatic amines [4].
References
Title: Product Class 3: Imidazoles (Science of Synthesis)
Source: Thieme E-Books & E-Journals
URL:[Link]
Title: DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy
Source: Frontiers in Neuroscience
URL: [Link]
Title: Deep Learning-Based Structure-Activity Relationship Modeling for Multi-Category Toxicity Classification
Source: Frontiers in Pharmacology
URL:[Link]
Foundational
literature review on long-chain amino alcohols and 3-Aminononan-2-ol
The Architecture of Aliphatic Amines: A Technical Guide to Long-Chain Amino Alcohols and 3-Aminononan-2-ol Executive Summary Long-chain amino alcohols—often referred to as sphingoid bases—are not merely structural compon...
Author: BenchChem Technical Support Team. Date: March 2026
The Architecture of Aliphatic Amines: A Technical Guide to Long-Chain Amino Alcohols and 3-Aminononan-2-ol
Executive Summary
Long-chain amino alcohols—often referred to as sphingoid bases—are not merely structural components of cellular membranes; they are highly bioactive signaling molecules that dictate cell fate, proliferation, and immune responses[1]. Structurally defined by a hydrocarbon tail, an amino group, and one or more hydroxyl groups, these molecules form the foundational building blocks of the sphingolipid metabolic network[2].
Within this chemical class, 3-Aminononan-2-ol (CAS 51714-10-4) emerges as a highly privileged synthetic scaffold. Featuring a truncated nine-carbon aliphatic chain and specific chiral centers (e.g., the erythro configuration), it serves as a critical intermediate in asymmetric synthesis and the development of potent immunomodulatory pharmaceuticals[3]. This whitepaper dissects the biological mechanics of long-chain amino alcohols and provides field-proven, self-validating protocols for the synthesis and utilization of 3-Aminononan-2-ol.
The Biological Mechanics of Long-Chain Amino Alcohols
The Sphingolipid Rheostat
In mammalian biology, the most abundant long-chain amino alcohol is the 18-carbon sphingosine[1]. Sphingosine and its saturated counterpart, sphinganine, are central nodes in a biochemical paradigm known as the "sphingolipid rheostat." This system operates on a delicate balance between pro-apoptotic and pro-survival lipid mediators:
Ceramides (Pro-Apoptotic): Synthesized via the acylation of long-chain amino alcohols by Ceramide Synthase (CerS), ceramides act as secondary messengers that induce cell cycle arrest, senescence, and apoptosis[4].
Sphingosine-1-Phosphate (Pro-Survival): When sphingosine is phosphorylated by Sphingosine Kinase (SphK), it forms Sphingosine-1-Phosphate (S1P). S1P binds to G-protein-coupled receptors to promote cell survival, angiogenesis, and immune cell trafficking[1].
Diagram 1: The Sphingolipid Rheostat detailing the metabolic balance between Ceramide and S1P.
Truncated Analogs: Why 3-Aminononan-2-ol?
While endogenous signaling relies on C18 chains, pharmaceutical research frequently utilizes truncated analogs like the C9 3-Aminononan-2-ol. The shorter chain length prevents the molecule from being inadvertently incorporated into endogenous cellular membranes or off-target lipid rafts, while preserving the necessary spatial geometry (the 1,2-amino alcohol motif) required to bind specific enzyme active sites[5].
Chemical Profile & Synthetic Utility of 3-Aminononan-2-ol
Stereochemical Imperatives
The biological efficacy of 3-Aminononan-2-ol derivatives is entirely dependent on stereochemistry. The compound exists in erythro and threo diastereomeric forms. The erythro configuration (specifically (2R,3S)-rel-3-amino-2-nonanol) is strictly required for its most prominent pharmaceutical application: the synthesis of target immunopotentiators[3].
Synthesis of Immunomodulators (NPT 15392)
Erythro-3-amino-2-nonanol is the primary chiral building block for erythro-9-(2-hydroxy-3-nonyl)hypoxanthine (NPT 15392) [6]. NPT 15392 is a potent immunomodulator that influences T-cell differentiation and immune responses[6]. The synthesis relies on the condensation of the amino alcohol with an imidazole precursor, followed by a formylation-driven ring closure[7].
Diagram 2: Synthetic workflow for NPT 15392 utilizing erythro-3-amino-2-nonanol.
Quantitative Data: Physicochemical Properties
To contextualize 3-Aminononan-2-ol against endogenous long-chain amino alcohols, the following table summarizes their core physicochemical properties:
Intermediate in de novo sphingolipid synthesis[1].
3-Aminononan-2-ol
C9
51714-10-4
C9H21NO
159.27 g/mol
Chiral intermediate for immunopotentiators (NPT 15392)[3].
Validated Experimental Protocols
Protocol 1: Biocatalytic Dynamic Kinetic Resolution (DKR) of erythro-3-Aminononan-2-ol
Causality & Rationale: Traditional chemical resolution of chiral amino alcohols discards 50% of the unwanted enantiomer. By utilizing a Pyridoxal-5'-phosphate (PLP)-dependent racemase coupled with a highly stereoselective ketoreductase (KRED), the unreacted α-aminoketone enantiomer is continuously epimerized. This Dynamic Kinetic Resolution (DKR) drives the reaction to a near-quantitative theoretical yield of the erythro diastereomer[8].
Step-by-Step Methodology:
Reaction Setup: In a 50 mL bioreactor, dissolve 50 mM of the racemic α-aminoketone precursor (1-amino-nonan-2-one derivative) in 20 mL of potassium phosphate buffer (100 mM, pH 7.5).
Cofactor Addition: Add 1 mM PLP (for the racemase) and 1 mM NADP+ (for the KRED).
Regeneration System: Introduce 100 mM glucose and 10 U/mL Glucose Dehydrogenase (GDH) to continuously recycle NADP+ to NADPH.
Enzyme Introduction: Add 5 mg/mL of PLP-dependent racemase and 5 mg/mL of an erythro-selective KRED.
Incubation: Stir the mixture at 30°C for 24 hours at 250 rpm.
Self-Validating Extraction & Analysis: Quench the reaction with 1M NaOH to pH 10, then extract three times with ethyl acetate.
Validation Check: Analyze a 50 µL aliquot via chiral HPLC (Daicel Chiralpak AD-H column). A diastereomeric excess (d.e.) of >99% validates the stereoselectivity of the KRED and the success of the DKR process.
Purification: Concentrate the organic layer under reduced pressure to yield purified erythro-3-aminononan-2-ol.
Protocol 2: Synthesis of Erythro-9-(2-hydroxy-3-nonyl)hypoxanthine (NPT 15392)
Causality & Rationale: The construction of the bicyclic hypoxanthine core requires a two-step sequence. First, the primary amine of 3-aminononan-2-ol displaces a leaving group on an imidazole precursor. Second, an alkyl orthoformate is used alongside acetic anhydride. The acetic anhydride acts as a water scavenger and activates the orthoformate, driving the formylation of the amine and subsequent intramolecular ring closure[7].
Step-by-Step Methodology:
Condensation: In a round-bottom flask, dissolve 10 mmol of erythro-3-amino-2-nonanol and 10 mmol of 4-aminoimidazole-5-carboxamide in 30 mL of anhydrous dimethylformamide (DMF)[7].
Heating: Reflux the mixture under an inert nitrogen atmosphere at 120°C for 12 hours.
Intermediate Isolation: Cool the mixture and precipitate the intermediate (erythro-3-(2-hydroxy-3-nonyl)-4-aminoimidazole-5-carboxamide) using cold diethyl ether. Filter and dry under vacuum[7].
Cyclization: Suspend the intermediate in 15 mL of ethyl orthoformate. Add 2 mL of acetic anhydride dropwise at room temperature[7].
Ring Closure: Heat the mixture to 100°C for 4 hours. The acetic anhydride facilitates the elimination of ethanol, driving the cyclization.
Self-Validating NMR Analysis: Remove excess reagents under vacuum.
Validation Check: Dissolve a crude sample in DMSO-d6 and analyze via 1H-NMR. The disappearance of the primary amine protons and the emergence of a sharp singlet at ~8.0 ppm (characteristic of the purine/hypoxanthine C8 proton) confirms successful bicyclic ring formation.
Final Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure NPT 15392.
References
Synthesis and biological activities of long chain 2-amino alcohols.ResearchGate.
(2R,3S)-3-aminononan-2-ol.Manasa Life Sciences.
The Intriguing World of Ceramides.Oreate AI Blog.
Glycosphingolipids - Essentials of Glycobiology.NCBI Bookshelf - NIH.
EP0126813B1 - Procédé de préparation des composés imidazoliques.Google Patents.
Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target?MDPI.
3-氨基壬烷-2-醇| 75166-64-2 (Pyridoxal-Catalyzed Racemization of α-Aminoketones).Molaid.
Application Note: Enantioselective Preparation of 3-Aminononan-2-ol via Chemoenzymatic Dynamic Kinetic Resolution
Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Aminononan-2-ol is a highly valuable chiral amino alcohol, serving as a critical building block for the synthesis of immunopotent...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Aminononan-2-ol is a highly valuable chiral amino alcohol, serving as a critical building block for the synthesis of immunopotentiators such as NPT 15392 and EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) analogs[1],[2],[3]. Historically, accessing enantiopure 1,2-amino alcohols relied on chiral pool syntheses or classical kinetic resolutions, which inherently cap theoretical yields at 50%.
This application note details a state-of-the-art chemoenzymatic Dynamic Kinetic Resolution (DKR) protocol. By coupling pyridoxal-5-phosphate (PLP)-catalyzed racemization with ketoreductase (KRED)-catalyzed asymmetric reduction, this method provides stereodivergent access to all stereoisomers of 3-aminononan-2-ol with exceptional enantiomeric and diastereomeric excess (>99% er, >20:1 dr)[4],[5],[6].
As a self-validating system, this protocol is designed around the specific chemical behavior of unactivated α-amino ketones. Every reagent and condition serves a mechanistic purpose:
The Challenge of Static Stereocenters: Unactivated α-amino ketones, such as 3-aminononan-2-one, possess a relatively high pKₐ at the α-position. Unlike β-keto esters, they do not spontaneously racemize under the mild aqueous conditions required for biocatalysis[6].
PLP-Enabled Racemization: To overcome this limitation, PLP is introduced as a biomimetic organocatalyst. PLP condenses with the primary amine of the substrate to form a transient Schiff base. This intermediate acts as an electron sink, drastically lowering the pKₐ of the α-proton and enabling rapid, base-free racemization at physiological pH (7.5)[4],[6].
KRED-Enabled Asymmetric Reduction: With the substrate in rapid dynamic equilibrium, a stereoselective KRED continuously and irreversibly reduces one enantiomer of the α-amino ketone into the corresponding 1,2-amino alcohol[4]. The stereochemical outcome is entirely dictated by the choice of the KRED enzyme[6].
The Anaerobic Imperative: Free α-amino ketones are highly susceptible to oxidative dimerization in the presence of molecular oxygen, which leads to the formation of unwanted pyrazine byproducts[7]. Therefore, conducting the reaction under strictly anaerobic conditions is a non-negotiable requirement to prevent substrate depletion[7].
In a sterile reaction vial, dissolve racemic 3-aminononan-2-one hydrochloride (50 mM final concentration) in the degassed phosphate buffer.
Add D-glucose (150 mM) and NADP⁺ (1 mM) to the solution.
Causality: D-glucose serves as the terminal hydride source, driving the GDH-mediated recycling of NADP⁺ to NADPH, which is stoichiometrically required by the KRED[6].
Add PLP (10 mol%, 5 mM). The solution will turn slightly yellow, indicating successful Schiff base formation[4].
Add GDH (1 mg/mL) and the selected KRED (2 mg/mL).
Step 3: Incubation and Monitoring
Seal the vial tightly, remove it from the anaerobic chamber, and place it in an orbital shaker.
Incubate at 30 °C and 250 rpm for 24 hours.
Causality: 30 °C provides the optimal thermodynamic balance between the rate of PLP-catalyzed racemization and the thermal stability of the biocatalysts.
Monitor reaction conversion via HPLC or LC-MS.
Step 4: Extraction and Purification
Quench the reaction by adding an equal volume of saturated aqueous Na₂CO₃ to ensure the resulting amino alcohol is fully deprotonated.
Extract the aqueous layer three times with ethyl acetate (EtOAc).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (DCM:MeOH containing 1% Et₃N) to yield enantiopure 3-aminononan-2-ol.
Quantitative Data & Optimization
Table 1: Stereodivergent KRED Selection for 3-Aminononan-2-ol
Target Stereoisomer
Recommended KRED
Diastereomeric Ratio (dr)
Enantiomeric Ratio (er)
Yield
(2S, 3S)-3-Aminononan-2-ol
KRED-P2-D11
>20:1
>99:1
>85%
(2R, 3S)-3-Aminononan-2-ol
KRED-P1-B05
>20:1
>99:1
>85%
Table 2: Optimized Reaction Parameters
Parameter
Optimal Value
Scientific Justification
pH
7.5
Balances PLP activity (requires slightly basic conditions) and KRED stability.
Temperature
30 °C
Optimal for biocatalyst longevity and racemization rate.
PLP Concentration
10 mol%
Sufficient for rapid DKR without inhibiting KRED activity.
Atmosphere
Argon/Nitrogen
Strictly prevents oxidative pyrazine formation.
Chemoenzymatic Workflow Visualization
Chemoenzymatic Dynamic Kinetic Resolution (DKR) workflow for 3-aminononan-2-ol synthesis.
References
Cao, J., & Hyster, T. K. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis, 10(11), 6171–6175.[Link]
Chen, X., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 922111.[Link]
Gordon, P., et al. (1984). Process for preparing imidazole compounds (NPT 15392 homologues).
Application Note: Diastereoselective Reductive Amination Procedures to Yield 3-Aminononan-2-ol
Executive Summary 3-Aminononan-2-ol (CAS 51714-10-4)[1] is a critical chiral 1,2-amino alcohol building block characterized by a nine-carbon aliphatic chain with adjacent hydroxyl and amino groups at the C2 and C3 positi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Aminononan-2-ol (CAS 51714-10-4)[1] is a critical chiral 1,2-amino alcohol building block characterized by a nine-carbon aliphatic chain with adjacent hydroxyl and amino groups at the C2 and C3 positions, respectively. It serves as a vital intermediate in the synthesis of immunopotentiators, most notably erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and its hypoxanthine analogs[2], as well as various sphingolipid and ceramide mimics. Because the molecule possesses two adjacent stereocenters, synthetic strategies must be highly diastereoselective.
This application note details two orthogonal, self-validating protocols for the reductive amination of the precursor ketone, 2-hydroxynonan-3-one: a chelation-controlled chemical reduction and a biocatalytic asymmetric reduction .
Mechanistic Causality & Stereocontrol
Understanding the causality behind reagent selection is paramount for drug development professionals aiming to scale these reactions or adapt them for analog synthesis.
Chemical Pathway (Chelation Control): Standard reductive amination of 2-hydroxynonan-3-one often yields an inseparable mixture of erythro (syn) and threo (anti) diastereomers. To exert strict stereocontrol, Titanium(IV) isopropoxide[Ti(O-iPr)4] is employed as a Lewis acid. Ti(IV) coordinates simultaneously with the C2-hydroxyl oxygen and the C3-imine nitrogen, forming a rigid, five-membered cyclic transition state. This chelation locks the conformation, directing the incoming hydride to attack from the less sterically hindered face, predominantly yielding the erythro diastereomer. Sodium Cyanoborohydride (NaBH3CN) is specifically chosen as the reducing agent because its lower reduction potential allows it to selectively reduce the protonated iminium ion without reducing the unreacted starting ketone at neutral to slightly acidic pH[3].
Biocatalytic Pathway (Enzymatic Asymmetric Reduction): Engineered Amine Dehydrogenases (AmDHs) provide an environmentally benign alternative capable of near-perfect enantiomeric and diastereomeric excess (>99% ee/de)[4]. AmDHs catalyze the direct asymmetric reductive amination of α-hydroxy ketones using free ammonia as the amine donor. The enzyme's chiral pocket precisely orients the ketone, ensuring strict facial selectivity during the hydride transfer from NADH. To make the system self-sustaining and economically viable, a Glucose Dehydrogenase (GDH) cofactor recycling system is coupled to the reaction, continuously regenerating NADH from NAD+[5].
Mechanistic Visualization
Figure 1: Mechanistic divergence of chemical and biocatalytic reductive amination pathways.
Self-Validating Experimental Protocols
Protocol A: Chelation-Controlled Chemical Reductive Amination
Objective: Synthesize erythro-3-aminononan-2-ol via diastereoselective reduction.
Imine Formation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 2-hydroxynonan-3-one (10 mmol) in 30 mL of anhydrous methanol.
Lewis Acid Activation: Add NH4OAc (100 mmol) followed by the dropwise addition of Ti(O-iPr)4 (12 mmol). Causality: Ti(O-iPr)4 acts as a water scavenger and coordinates the C2-hydroxyl and C3-carbonyl, locking the conformation to dictate facial selectivity during hydride attack.
Incubation: Stir the mixture at room temperature for 6 hours to ensure complete conversion to the chelated iminium intermediate.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH3CN (15 mmol) in small portions. Causality: The low temperature minimizes the direct reduction of the unreacted ketone, while NaBH3CN selectively reduces the activated iminium species[3].
Workup: Stir for an additional 12 hours at room temperature. Quench the reaction by adding 10 mL of 1 M NaOH to precipitate titanium dioxide (TiO2) as a white solid. Filter the suspension through a Celite pad.
Self-Validation Check: Perform TLC (Ninhydrin stain). A positive (purple/pink) spot confirms the presence of the primary amine. Analyze the crude mixture via FT-IR to confirm the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the N-H stretch (~3300 cm⁻¹).
Isolation: Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH 9:1).
Objective: Synthesize enantiopure (2R,3S)-3-aminononan-2-ol using an engineered Amine Dehydrogenase (AmDH).
Buffer Preparation: Prepare a 1 M NH4Cl/NH3 buffer solution and adjust the pH to 8.5. Causality: This pH balances the availability of free ammonia (the nucleophile) while maintaining the structural stability and optimal activity of the AmDH enzyme[4].
Cofactor Recycling System: To a 50 mL bioreactor, add 20 mL of the buffer. Dissolve NAD+ (1 mM) and D-glucose (100 mM). Add the GDH cell-free extract (2 mg/mL). Causality: GDH oxidizes D-glucose to D-glucono-1,5-lactone, driving the continuous reduction of NAD+ back to NADH. This makes the addition of stoichiometric, expensive NADH unnecessary[5].
Enzyme & Substrate Loading: Add the engineered AmDH cell-free extract (20 mg/mL). Dissolve 2-hydroxynonan-3-one in DMSO (to a final DMSO concentration of 5% v/v) and add it to the bioreactor to achieve a 20 mM substrate concentration.
Incubation: Incubate the reaction at 30 °C with orbital shaking at 1000 rpm for 24 hours.
Workup: Terminate the reaction by adjusting the pH to 12.0 using 5 M NaOH to deprotonate the formed amino alcohol. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 15 mL).
Self-Validation Check: Derivatize a 100 µL aliquot of the reaction mixture with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) at 80 °C for 10 minutes. Analyze via RP-HPLC at 340 nm. Causality: Marfey's reagent converts enantiomers into diastereomers, allowing precise quantification of the enantiomeric excess (>99% ee) and conversion rate[5].
Quantitative Data Summary
Table 1: Comparison of Reductive Amination Strategies for 3-Aminononan-2-ol
Parameter
Chemical Pathway (NaBH3CN / Ti(O-iPr)4)
Biocatalytic Pathway (AmDH / GDH)
Amine Source
NH4OAc or Benzylamine
NH3 / NH4Cl Buffer
Reducing Agent
NaBH3CN (Stoichiometric)
NADH (Catalytic, GDH Recycled)
Typical Yield
75 - 82%
85 - 92%
Diastereomeric Excess (de)
~85% (erythro favored)
>99%
Enantiomeric Excess (ee)
Racemic (unless chiral auxiliary used)
>99%
Reaction Conditions
Anhydrous, RT to 0 °C, 16 h
Aqueous, pH 8.5, 30 °C, 24 h
References
[4] Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. ACS Publications. 4
[5] Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. 5
[1] CAS 51714-10-4: rel-(2R,3S)-3-Amino-2-nonanol. CymitQuimica. 1
[3] N-Methylation of Amines with Methanol at Room Temperature. Organic Letters (ACS). 3
[2] (2R,3RS)-3-Amino-2-nonanol | 79854-87-8 (Enantiospecific synthesis of the immunopotentiators erythro-9-(2-hydroxy-3-nonyl)hypoxanthines). Molaid / Tetrahedron Letters. 2
Application Note: Strategies for the Enantiomeric Resolution of Racemic 3-Aminononan-2-ol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Analytical Verification Introduction & Scientific Context 1,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Analytical Verification
Introduction & Scientific Context
1,2-Amino alcohols are ubiquitous structural motifs in medicinal chemistry, often serving as chiral auxiliaries, sphingosine analogs, and critical building blocks for active pharmaceutical ingredients (APIs). 3-Aminononan-2-ol (CAS: 51714-10-4) is a highly lipophilic amino alcohol featuring a nine-carbon backbone with two contiguous stereocenters at the C2 (hydroxyl) and C3 (amino) positions[1].
Because of these two stereocenters, the compound exists as diastereomeric pairs: the erythro (syn) and threo (anti) forms[1][2]. In de novo synthesis from achiral starting materials, these diastereomers are generated as racemic mixtures (e.g., rel-(2R,3S)-3-amino-2-nonanol)[1]. Because enantiomers possess identical physical properties (solubility, boiling point, etc.) in an achiral environment, direct separation is impossible[3].
To isolate enantiopure 3-aminononan-2-ol, the symmetry of the racemic mixture must be broken. This technical guide details two field-proven, self-validating methodologies for enantiomeric resolution:
Classical Diastereomeric Salt Crystallization: Exploiting thermodynamic solubility differences[3][4].
Enzymatic Kinetic Resolution: Exploiting the kinetic enantioselectivity of biocatalysts.
Method A: Classical Diastereomeric Salt Resolution
Mechanistic Rationale
Diastereomeric crystallization is a classical, highly scalable technique[4]. By reacting the racemic amine base with an enantiomerically pure chiral carboxylic acid (the resolving agent), a pair of diastereomeric salts is formed[3]. Unlike enantiomers, diastereomers have distinct free energies of formation and different crystal lattice packing efficiencies, leading to differential solubility.
For aliphatic 1,2-amino alcohols, chiral acids such as (R)-(-)-mandelic acid or L-(+)-tartaric acid are highly effective[3][5]. The less soluble diastereomeric salt selectively precipitates from a carefully chosen solvent system (typically methanol or ethanol), leaving the more soluble diastereomer in the mother liquor.
Experimental Protocol
Step 1: Diastereomeric Salt Formation
Dissolve 1.0 equivalent of racemic 3-aminononan-2-ol in absolute methanol (approx. 5-10 volumes).
In a separate vessel, dissolve 1.0 equivalent of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in absolute methanol.
Slowly add the acid solution to the amine solution under continuous stirring at room temperature. Stir for 2–4 hours to ensure complete salt formation.
Step 2: Fractional Crystallization
Cool the reaction mixture slowly to 0–5 °C and hold for 1–2 hours to induce precipitation.
Filter the voluminous white precipitate (the less soluble diastereomeric salt) under vacuum. Wash the filter cake with a minimal volume of ice-cold methanol.
Self-Validating Step: Dry a small aliquot of the crystals and measure the specific optical rotation (
[α]D
). Recrystallize the bulk solid from hot methanol and remeasure the optical rotation. Repeat this recrystallization until there is no further change in the measured optical rotation, confirming that diastereomeric purity has been achieved[6].
Step 3: Liberation of the Free Base
Suspend the enantiopure salt in distilled water.
Basify the solution to pH > 10.5 using an alkaline earth hydroxide (e.g., Ca(OH)₂ or NaOH). This converts the salt back into the free amine and forms the corresponding metal salt of the chiral acid[5].
Extract the aqueous layer 3 times with dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure 3-aminononan-2-ol[5].
Data Summary: Classical Resolution Parameters
Resolving Agent
Solvent System
Target Enantiomer
Expected Yield (%)*
Target Optical Purity (ee %)
(R)-(-)-Mandelic Acid
Methanol
(2S,3R)
35–42
>95%
L-(+)-Tartaric Acid
Water / Ethanol
(2R,3S)
30–38
>90%
PEGylated-(R)-Mandelic Acid
Methanol / Water
(2S,3R)
78–90 (1st cycle)
72–85% (1st cycle)
*Note: Maximum theoretical yield for a single enantiomer from a racemate is 50%.
Workflow Visualization
Workflow for the diastereomeric salt resolution of racemic 3-aminononan-2-ol.
While classical resolution is robust, it often requires tedious, iterative recrystallizations[6]. Biocatalysis offers a highly selective alternative. Lipases, specifically Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435), are highly effective at discriminating between the enantiomers of 1,2-amino alcohols.
In an organic solvent, CAL-B catalyzes the enantioselective N-acylation of the amine group using an acyl donor (e.g., ethyl acetate or isopropyl butyrate). Due to the chiral geometry of the enzyme's active site, one enantiomer (the "fast-reacting" enantiomer) is rapidly converted into an amide, while the other (the "slow-reacting" enantiomer) remains as the unreacted free amine. Because amides and amines have vastly different polarities and acid-base properties, they are easily separated.
Experimental Protocol
Step 1: Enzymatic Acylation
Dissolve racemic 3-aminononan-2-ol (50 mmol) in an anhydrous organic solvent (e.g., MTBE or hexane, 100 mL).
Add 1.5 equivalents of the acyl donor (e.g., ethyl methoxyacetate).
Add immobilized CAL-B (Novozym 435, typically 10-20% w/w relative to the substrate).
Incubate the suspension in an orbital shaker at 30–40 °C.
Monitor the reaction progress via Chiral HPLC or GC.
The reaction must be stopped precisely at ~50% conversion. Going beyond 50% will begin to acylate the slower-reacting enantiomer, degrading the enantiomeric excess (ee) of the product.
Step 3: Separation and Isolation
Filter the reaction mixture to remove the immobilized enzyme (which can be washed and reused).
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a biphasic mixture of MTBE and 1M aqueous HCl.
Phase Separation: The unreacted enantiomer (free amine) will protonate and partition into the aqueous layer. The N-acylated enantiomer (amide) will remain in the organic layer.
Basify the aqueous layer with NaOH and extract with DCM to recover the enantiopure free amine.
(Optional) Hydrolyze the organic layer (amide) under strongly acidic conditions (e.g., 6M HCl at reflux) to recover the other enantiomer.
Data Summary: Kinetic Resolution Parameters
Acyl Donor
Solvent
Temp (°C)
Target Conversion
Enantiomeric Ratio (E-value)
ee of Unreacted Amine
Ethyl Acetate
MTBE
30
50%
> 100
> 98%
Isopropyl Butyrate
Hexane
40
50%
> 150
> 99%
Pathway Visualization
Enzymatic kinetic resolution of 3-aminononan-2-ol using CAL-B.
Analytical Validation (E-E-A-T Compliance)
To ensure the trustworthiness of the resolution process, analytical validation is mandatory.
Optical Rotation: The specific rotation
[α]D
of the isolated amine must be measured using a polarimeter. An optically pure enantiomer will display a maximum rotation value; any contamination by the opposite enantiomer will proportionally reduce this magnitude[3][6].
Chiral Chromatography: The absolute enantiomeric excess (ee) should be quantified using Chiral HPLC (e.g., using a Daicel Chiralcel OD-H or Chiralpak AD-H column) with a mobile phase of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The addition of diethylamine is critical to prevent peak tailing of the free amine.
References
Source: nih.
Source: google.
Source: thieme-connect.
5.
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts (Optical Rotation Focus)
Application Note: Stereoselective Grignard Synthesis of 3-Aminononan-2-ol
Executive Summary Aliphatic 1,2-amino alcohols, such as 3-aminononan-2-ol (CAS 51714-10-4) [1], are critical pharmacophores and chiral building blocks in the synthesis of sphingolipid analogs, ceramide inhibitors, and pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aliphatic 1,2-amino alcohols, such as 3-aminononan-2-ol (CAS 51714-10-4) [1], are critical pharmacophores and chiral building blocks in the synthesis of sphingolipid analogs, ceramide inhibitors, and proprietary peptidomimetics. Synthesizing this molecule requires the precise installation of contiguous stereocenters at the C2 and C3 positions along a nine-carbon aliphatic backbone. While enzymatic approaches exist, the most robust, scalable, and stereodivergent method is the Grignard addition of methylmagnesium bromide (MeMgBr) to a protected 2-aminooctanal derivative.
This application note details the causality behind stereochemical control in Grignard additions and provides self-validating protocols for synthesizing both the syn (erythro) and anti (threo) diastereomers of 3-aminononan-2-ol.
Strategic Retrosynthesis & Mechanistic Causality
As a process scientist, it is critical to understand that the choice of amine protecting group is not merely for masking reactivity; it is the primary stereodirecting element [2]. Retrosynthetic disconnection of 3-aminononan-2-ol at the C1-C2 bond reveals 2-aminooctanal and a methyl Grignard reagent as the ideal precursors. The stereochemical outcome of this C-C bond formation is dictated by the specific protecting group and solvent system employed.
Chelation Control (Cram-Chelation) -> Syn Isomer
To synthesize the syn-(2R,3S) isomer, an N-Boc protecting group is utilized alongside a Lewis acid (MgBr₂·OEt₂). The highly Lewis-basic Boc carbonyl oxygen and the aldehyde oxygen simultaneously coordinate to the magnesium ion, forming a rigid five-membered chelate ring. This locks the C-C bond rotation. The incoming methyl nucleophile is forced to attack from the less sterically hindered face, yielding the syn 1,2-amino alcohol [3].
Solvent Causality: This reaction must be run in a non-coordinating solvent like CH₂Cl₂. Using THF would result in the solvent competing for magnesium coordination, collapsing the chelate ring and ruining the diastereomeric ratio (dr).
Non-Chelation Control (Felkin-Anh) -> Anti Isomer
To synthesize the anti-(2S,3S) isomer, an N,N-dibenzyl protecting group is used. The dibenzyl moiety lacks a coordinating carbonyl and introduces massive steric bulk, completely preventing chelation. The molecule adopts a Felkin-Anh conformation where the bulky dibenzylamino group sits orthogonal to the carbonyl π-system. The nucleophile attacks anti to this bulky group, yielding the anti diastereomer [4].
Retrosynthetic divergence of 2-aminooctanal to yield syn- or anti-3-aminononan-2-ol.
Quantitative Data Summary
The following table summarizes the causal relationship between the reaction parameters and the quantitative stereochemical outcomes.
Parameter
Protocol A (Syn Isomer)
Protocol B (Anti Isomer)
Protecting Group
N-Boc
N,N-Dibenzyl
Lewis Acid Additive
MgBr₂·OEt₂ (1.2 eq)
None
Solvent System
CH₂Cl₂ (Non-coordinating)
THF (Coordinating)
Temperature
-78 °C
-78 °C
Dominant Stereocontrol
Cram-Chelation
Felkin-Anh
Typical dr (syn:anti)
> 95:5
< 5:95
Typical Isolated Yield
78 - 85%
80 - 88%
Validated Experimental Protocols
Protocol A: Synthesis of Syn-(2R,3S)-3-Aminononan-2-ol
This protocol utilizes chelation control to establish the erythro stereochemistry.
System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-Boc-(S)-2-aminooctanal (10.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (50 mL).
Chelation Assembly: Cool the solution to -78 °C using a dry ice/acetone bath. Add MgBr₂·OEt₂ (12.0 mmol, 1.2 eq) in one rapid portion. Stir for 30 minutes to ensure the complete thermodynamic formation of the rigid five-membered chelate ring.
Nucleophilic Addition: Dropwise add MeMgBr (3.0 M in Et₂O, 15.0 mmol, 1.5 eq) over 15 minutes via a syringe pump. Critical Causality: The internal temperature must remain below -70 °C. Allowing the temperature to spike will promote α-deprotonation of the aldehyde by the Grignard reagent, leading to irreversible racemization at C3.
Reaction Quench: After 2 hours, perform an In-Process Control (IPC) check (See Section 4). Upon confirmed consumption of the aldehyde, carefully quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (20 mL) dropwise to manage the exothermic destruction of excess Grignard.
Extraction & Purification: Warm the mixture to room temperature. Extract with CH₂Cl₂ (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate N-Boc-(2R,3S)-3-aminononan-2-ol.
Deprotection: Dissolve the intermediate in CH₂Cl₂ (20 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 1 hour. Concentrate and neutralize with 1M NaOH to yield the free amine, syn-3-aminononan-2-ol.
Step-by-step experimental workflow for the chelation-controlled Grignard addition.
Protocol B: Synthesis of Anti-(2S,3S)-3-Aminononan-2-ol
This protocol utilizes Felkin-Anh control to establish the threo stereochemistry.
System Preparation: Flame-dry a 250 mL flask under argon. Add N,N-dibenzyl-(S)-2-aminooctanal (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).
Nucleophilic Addition: Cool the reaction to -78 °C. Dropwise add MeMgBr (3.0 M in Et₂O, 15.0 mmol, 1.5 eq). Note: No Lewis acid is added, and THF is utilized specifically to solvate the Grignard reagent and suppress any background chelation, ensuring high Felkin-Anh selectivity.
Reaction Quench: Stir for 2 hours at -78 °C. Quench with saturated aqueous NH₄Cl (20 mL) and warm to room temperature.
Extraction & Purification: Extract with EtOAc (3 x 30 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography.
Deprotection: Dissolve the intermediate in MeOH (30 mL). Add 10% Pd/C (10 wt%). Stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours to cleave the benzyl groups. Filter through a pad of Celite and concentrate to yield anti-3-aminononan-2-ol.
Analytical Validation & Troubleshooting
To ensure these protocols operate as self-validating systems, specific analytical checkpoints must be enforced:
In-Process Control (IPC): Before quenching the bulk reaction, a 0.1 mL aliquot must be quenched in a microcentrifuge tube with NH₄Cl and analyzed via LC-MS or TLC. If unreacted aldehyde remains, it indicates either moisture in the system (which prematurely destroys the Grignard reagent) or insufficient equivalents of MeMgBr. Do not proceed to the bulk quench until the aldehyde is fully consumed.
Stereochemical Validation (¹H NMR): Post-reaction, the diastereomeric ratio (dr) must be validated via ¹H NMR prior to deprotection. The C2-methine proton of the syn isomer typically exhibits a smaller coupling constant (J = 3–5 Hz) compared to the anti isomer (J = 7–9 Hz). This discrepancy is caused by the favored antiperiplanar conformation adopted by the anti isomer to minimize steric strain between the alkyl chain and the protecting group.
References
Reetz, M. T. (1991). Stereoselective Addition of Organometallic Reagents to alpha-Amino Aldehydes. Angewandte Chemie International Edition in English. URL:[Link]
Jurczak, J.; Golebiowski, A. (1989). Optically Active N-Protected alpha-Amino Aldehydes in Organic Synthesis. Chemical Reviews. URL:[Link]
Garner, P.; Park, J. M. (1987). The synthesis and configurational stability of differentially protected beta-hydroxy-alpha-amino aldehydes. Journal of Organic Chemistry. URL:[Link]
Method
Topic: Strategic Application of 3-Aminononan-2-ol in the Synthesis of Chiral Heterocyclic Compounds
An Application Note and Protocol for Researchers Introduction: The Strategic Value of 3-Aminononan-2-ol in Asymmetric Synthesis Chiral 1,2-amino alcohols are cornerstone building blocks in modern organic and medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Introduction: The Strategic Value of 3-Aminononan-2-ol in Asymmetric Synthesis
Chiral 1,2-amino alcohols are cornerstone building blocks in modern organic and medicinal chemistry.[1] Their intrinsic bifunctionality and defined stereochemistry make them ideal precursors for a vast array of high-value molecules, particularly heterocyclic scaffolds. Among these, 3-Aminononan-2-ol, with its specific stereocenters and lipophilic nonyl chain, offers a unique platform for generating novel chiral ligands, auxiliaries, and pharmacophores.
This application guide focuses on the primary synthetic utility of 3-Aminononan-2-ol: its conversion into chiral 4,5-disubstituted oxazolines. 2-Oxazolines are privileged structures found in numerous natural products and pharmaceuticals and are extensively used as "Box" and "PyBox" ligands in asymmetric catalysis.[2][3] We will provide detailed, field-proven protocols for the synthesis of these vital heterocycles, explaining the causality behind critical experimental choices and offering a framework for robust characterization.
Core Application: Synthesis of Chiral 4,5-Disubstituted-2-Oxazolines
The most direct and powerful application of 3-Aminononan-2-ol is its use as a precursor for chiral oxazolines. The synthesis is typically achieved via the formation of an N-(2-hydroxynonyl)amide intermediate, followed by a cyclodehydration reaction. This transformation is not merely a cyclization; it is a strategic step where the stereochemistry of the starting amino alcohol is directly translated into the final heterocyclic product.
Principle and Mechanistic Insight
The cyclization of the N-(2-hydroxyalkyl)amide intermediate can proceed via two distinct mechanistic pathways, which have critical implications for the stereochemical outcome at the C5 position (the carbon bearing the hydroxyl group).[2]
Pathway A (Carbonyl Activation - Retention): Activation of the amide carbonyl by a Brønsted or Lewis acid, followed by intramolecular nucleophilic attack from the hydroxyl group. This pathway proceeds with retention of stereochemistry at the carbinol center.
Pathway B (Hydroxyl Activation - Inversion): Activation of the hydroxyl group, turning it into a good leaving group (e.g., via protonation with a strong acid like Triflic acid). This is followed by an intramolecular Sₙ2-like substitution by the amide oxygen, leading to inversion of stereochemistry.[2]
Understanding which pathway is dominant under specific conditions is crucial for predictive and rational synthesis design. The protocols detailed below leverage these principles to achieve controlled and efficient cyclization.
General Synthetic Workflow
The following diagram outlines the general workflow for converting 3-Aminononan-2-ol into a target chiral oxazoline, highlighting the key decision points for reagent selection.
Caption: General workflow for chiral oxazoline synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process controls and clear endpoints for purification and characterization. For demonstration, we will use (2R,3S)-3-Aminononan-2-ol as the starting material and Benzoic Acid/Benzonitrile as the coupling partner.
Protocol 1: Triflic Acid-Promoted One-Pot Synthesis of (4S,5R)-4-Heptyl-5-methyl-2-phenyl-4,5-dihydrooxazole
This modern protocol is highly efficient, proceeding in a one-pot fashion directly from the carboxylic acid and amino alcohol. It typically favors the hydroxyl activation pathway, resulting in stereochemical inversion at the C5 position.[2]
Materials:
(2R,3S)-3-Aminononan-2-ol (1.0 eq)
Benzoic Acid (1.1 eq)
Triflic Acid (TfOH, 1.5 eq)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Hexane/Ethyl Acetate solvent system
Procedure:
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (2R,3S)-3-Aminononan-2-ol (1.0 eq) and benzoic acid (1.1 eq).
Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.2 M with respect to the amino alcohol. Stir at room temperature until all solids are dissolved.
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triflic acid (1.5 eq) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition is critical to manage the exothermicity of the acid addition and the subsequent amide formation.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amino alcohol and the formation of a new, less polar spot indicates product formation.
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Safety Note: Quenching is highly exothermic and will release CO₂ gas. Perform slowly and with caution.
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate (e.g., 98:2 to 90:10) to afford the pure oxazoline product.
Protocol 2: Lewis Acid-Catalyzed Synthesis from a Nitrile
This classic and robust method utilizes a nitrile as the carbon source for the C2 position of the oxazoline ring, catalyzed by a Lewis acid such as zinc chloride. This method is advantageous for its operational simplicity.[4][5]
Materials:
(2R,3S)-3-Aminononan-2-ol (1.0 eq)
Benzonitrile (1.2 eq)
Zinc Chloride (ZnCl₂), anhydrous (0.2 eq)
Chlorobenzene, anhydrous
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Hexane/Ethyl Acetate solvent system
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2R,3S)-3-Aminononan-2-ol (1.0 eq) and anhydrous zinc chloride (0.2 eq).
Solvent and Reagent Addition: Add anhydrous chlorobenzene to dissolve the solids, followed by the addition of benzonitrile (1.2 eq). Causality Note: Using an anhydrous, high-boiling solvent like chlorobenzene is essential for driving the reaction to completion via azeotropic removal of water, although in this specific mechanism, it primarily serves as a medium for the required high temperature.
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 132 °C) using an oil bath.
Monitoring: Monitor the reaction for 24-48 hours by TLC, observing the consumption of the starting material.
Cooling and Dilution: After completion, cool the mixture to room temperature and dilute with DCM.
Work-up and Extraction: Wash the organic mixture with a saturated aqueous solution of NaHCO₃ to neutralize any acidic species and remove the zinc salts, followed by a brine wash.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure (4S,5R)-4-heptyl-5-methyl-2-phenyl-4,5-dihydrooxazole.
Visualization of the Inversion Mechanism
The following diagram illustrates the Sₙ2-like cyclization mechanism promoted by a strong acid like TfOH, which results in the inversion of stereochemistry at the C5 position.
Caption: Mechanism showing inversion of stereochemistry.
Data Presentation and Characterization
Successful synthesis must be confirmed by rigorous analytical methods. The following table summarizes the expected data for the target product.
Parameter
Expected Value / Method
Rationale
Yield
60-85% (Protocol 1), 55-80% (Protocol 2)
Indicates reaction efficiency.
Appearance
Colorless to pale yellow oil
Confirms purity after chromatography.
¹H NMR (CDCl₃, 400 MHz)
Multiplets for alkyl chains, distinct signals for C4-H & C5-H
Confirms the covalent structure and diastereomeric purity.
¹³C NMR (CDCl₃, 100 MHz)
Signals for C=N (~165 ppm), C4 & C5 (~70-80 ppm)
Verifies the presence of the oxazoline ring and confirms the carbon skeleton.
Mass Spec (ESI+)
Calculated m/z for [M+H]⁺
Confirms the molecular weight of the synthesized compound.
Optical Rotation
[α]²⁰D value (e.g., in CHCl₃)
Proves the chirality of the product and indicates high enantiomeric purity.
Conclusion
3-Aminononan-2-ol is a highly effective and versatile precursor for the synthesis of valuable chiral 4,5-disubstituted oxazolines. By selecting appropriate reaction conditions—such as a one-pot TfOH-promoted cyclization or a Lewis acid-catalyzed reaction with a nitrile—researchers can access these important heterocyclic scaffolds with high efficiency and stereochemical control. The protocols provided herein offer robust and reproducible methods, grounded in a clear understanding of the underlying reaction mechanisms, to facilitate their application in drug discovery and asymmetric catalysis.
References
Garg, P., Chaudhary, S., & Milton, M. D. (2014). Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols. The Journal of Organic Chemistry, 79(18), 8668–8677.
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
Klanac, O., et al. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. New Journal of Chemistry.
Chen, Y.-C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 26.
MDPI. (2025).
Soliman, F. S. G., & Kappe, T. (n.d.). Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
ResearchGate. (n.d.). Synthesis of thiazoline‐2(3H)‐imine using amino acid as amine source.
Forró, E., & Fülöp, F. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 24(17), 3073.
Wang, Y., et al. (2019). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molbank, 2019(2), M1063.
Beilstein Journals. (2018).
ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
National Center for Biotechnology Information. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
Hearne, Z. (2018).
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline.
National Center for Biotechnology Information. (2024).
MDPI. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
Pastre, J. C., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. University of Cambridge.
Western Michigan University. (n.d.). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents.
ResearchGate. (2026).
Hejnosz, S. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. Synthesis Workshop.
BenchChem. (n.d.).
IntechOpen. (2020).
Science Direct. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
Princeton University. (2025). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer.
CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
Organic Chemistry Portal. (n.d.).
National Center for Biotechnology Information. (n.d.).
LookChem. (n.d.). Cas 1779-81-3,2-Amino-2-thiazoline.
Application Note: Scalable Synthetic Strategies for 3-Aminononan-2-ol
Introduction & Strategic Overview 3-Aminononan-2-ol is a highly valuable chiral 1,2-amino alcohol that serves as a critical building block for sphingolipid analogues, ceramides, and various active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
3-Aminononan-2-ol is a highly valuable chiral 1,2-amino alcohol that serves as a critical building block for sphingolipid analogues, ceramides, and various active pharmaceutical ingredients (APIs). Scaling up the production of aliphatic 1,2-amino alcohols from the milligram to the multigram or kilogram scale presents significant synthetic challenges, primarily concerning stereocontrol, side-product mitigation, and operational safety.
This application note details two rigorously validated scale-up workflows:
Classical Chemical Synthesis: A robust, cost-effective route utilizing a Henry (nitroaldol) reaction followed by catalytic hydrogenation.
Biocatalytic Dynamic Kinetic Resolution (DKR): A state-of-the-art, highly stereoselective chemoenzymatic route leveraging Ketoreductases (KRED) and Pyridoxal-5-phosphate (PLP) [1].
Method A: Classical Chemical Scale-Up (Henry Reaction & Reduction)
Mechanistic Insights & Causality
The classical approach constructs the C2–C3 bond via the base-catalyzed Henry reaction between acetaldehyde and 1-nitroheptane. Because the Henry reaction is thermodynamically reversible, the choice of base and temperature is critical. We utilize a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0–5 °C. This specific thermal control suppresses the retro-Henry pathway and prevents the Nef reaction (the deleterious hydrolysis of the intermediate nitronate to a ketone) [2][3].
For the subsequent reduction of 3-nitrononan-2-ol, aliphatic nitro groups are notoriously prone to stalling at the hydroxylamine stage or undergoing dimerization to form secondary amines. By utilizing 10% Pd/C under hydrogen pressure in the presence of stoichiometric acetic acid, the intermediate imine/hydroxylamine species are rapidly protonated. This causality-driven choice drives the reaction cleanly to the primary amine, preventing dimerization.
Protocol A: 100 g Scale-Up
Self-Validation Check: The reduction step is monitored via hydrogen gas uptake. A plateau in pressure drop serves as a self-validating indicator of reaction completion.
Step 1: Nitroaldol Condensation
Charge a 2 L jacketed glass reactor with 1-nitroheptane (145 g, 1.0 mol) and anhydrous THF (800 mL).
Cool the reactor to 0 °C using a chiller circulator.
Add acetaldehyde (66 g, 1.5 mol) in one portion.
Add DBU (15.2 g, 0.1 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Stir for 12 hours at 5 °C. Monitor via TLC (Hexane:EtOAc 8:2) until 1-nitroheptane is consumed.
Quench with saturated aqueous NH₄Cl (500 mL). Extract the aqueous layer with EtOAc (2 × 300 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-nitrononan-2-ol (approx. 175 g).
Step 2: Catalytic Hydrogenation
Transfer the crude 3-nitrononan-2-ol to a 2 L high-pressure stainless-steel autoclave.
Dissolve in Methanol (1 L) and add Glacial Acetic Acid (72 g, 1.2 mol).
Carefully charge 10% Pd/C (17.5 g, 10 wt% loading) under a nitrogen blanket.
Purge the vessel with N₂ (3x), then pressurize with H₂ to 50 psi.
Stir aggressively at 25 °C. Monitor the pressure gauge; repressurize to 50 psi as needed until H₂ uptake ceases (typically 6–8 hours).
Purge with N₂, filter the catalyst through a tightly packed Celite pad, and wash with Methanol (200 mL).
Concentrate the filtrate, neutralize with 2M NaOH to pH 10, and extract with Dichloromethane. Evaporate to yield racemic 3-aminononan-2-ol.
Workflow of the classical Henry reaction and subsequent catalytic hydrogenation.
While Method A is highly scalable, it yields a diastereomeric mixture requiring tedious downstream resolution. To achieve absolute stereocontrol, we deploy a chemoenzymatic DKR on racemic 3-aminononan-2-one.
Standard kinetic resolution limits the theoretical yield to 50%. However, by introducing Pyridoxal-5-phosphate (PLP), we achieve a 100% theoretical yield. PLP acts as an organocatalyst, forming a transient Schiff base with the α-aminoketone. This drastically lowers the pKa of the stereogenic α-proton, enabling rapid racemization of the unreacted enantiomer in the aqueous buffer [1]. Simultaneously, a highly stereoselective Ketoreductase (KRED) reduces only one enantiomer of the ketone to the alcohol.
Critical Safety & Quality Note: α-Aminoketones rapidly undergo irreversible oxidative dimerization to pyrazines under slightly basic conditions. The entire bioreactor must be sparged with nitrogen. The protocol is self-validating: if oxygen leaks into the system, the solution will rapidly turn dark brown, providing an immediate visual indicator of atmospheric contamination.
Protocol B: 50 g Scale-Up
Step 1: Bioreactor Preparation
In a 1 L bioreactor, prepare 800 mL of 100 mM Potassium Phosphate buffer (pH 7.5).
Sparge the buffer continuously with N₂ for 1 hour prior to reagent addition. Maintain a positive N₂ sweep for the duration of the reaction.
Charge the reactor with NADP⁺ (0.5 g), Glucose (60 g, 333 mmol), and Glucose Dehydrogenase (GDH, 1.0 g) for cofactor recycling.
Add PLP (1.2 g, 10 mol%) and the selected stereospecific KRED enzyme (e.g., KRED-P1-B04, 2.5 g).
Step 2: Substrate Addition & Incubation
Dissolve racemic 3-aminononan-2-one (50 g, 318 mmol) in DMSO (40 mL) to ensure bioavailability.
Inject the substrate solution into the bioreactor via a syringe pump over 1 hour to prevent enzyme inhibition.
Agitate at 300 rpm at 30 °C for 24 hours. Maintain pH at 7.5 using a pH stat titrator (adding 1M NaOH as glucose is oxidized to gluconic acid).
Step 3: Downstream Processing
Halt the reaction by adjusting the pH to 10.5 using 5M NaOH (this precipitates the enzymes and deprotonates the product).
Add Celite (20 g), stir for 15 minutes, and filter through a sintered glass funnel.
Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE, 3 × 400 mL).
Dry the organic phase over Na₂SO₄, concentrate, and recrystallize from hot heptane to yield stereopure 3-aminononan-2-ol.
Biocatalytic Dynamic Kinetic Resolution using KRED and PLP for stereopure synthesis.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of both scale-up methodologies, allowing process chemists to select the appropriate route based on project requirements.
Parameter
Method A: Classical Chemical Synthesis
Method B: Biocatalytic DKR
Overall Yield
65 - 70%
85 - 92%
Stereoselectivity
Diastereomeric mixture (requires resolution)
>99% ee, >95% dr (Stereodivergent)
Scalability
High (Standard reactors, low reagent cost)
Medium (Requires bioreactor & enzyme sourcing)
Reaction Conditions
High pressure (H₂), cryogenic cooling (0 °C)
Mild (30 °C, atmospheric pressure, pH 7.5)
Environmental Impact
Moderate (Heavy metals, organic solvents)
Low (Aqueous media, biodegradable catalysts)
References
Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases
Source: ACS Catalysis (2020)
URL:[Link]
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues
Source: PMC - National Institutes of Health (2020)
URL:[Link]
Noncovalent Interactions in the Nitroaldol (Henry) Reaction
Source: Royal Society of Chemistry (2019)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Yield in the Synthesis of 3-Aminononan-2-ol
Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and stereoselectivity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and stereoselectivity of 3-aminononan-2-ol.
Because 3-aminononan-2-ol features adjacent chiral centers (a hydroxyl group at C2 and an amino group at C3), the most modular and scalable synthetic route is the Henry (nitroaldol) reaction between acetaldehyde and 1-nitroheptane, followed by the chemoselective reduction of the resulting 3-nitrononan-2-ol intermediate.
Synthesis Workflow & Mechanistic Pathway
Fig 1: Two-step synthetic workflow for 3-aminononan-2-ol via Henry reaction and nitro reduction.
Standard Operating Procedures (SOP) & In-Process Controls
To ensure high scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the mechanistic checkpoints.
Step 1: Asymmetric Henry Reaction (C-C Bond Formation)
Mechanistic Rationale: A base deprotonates the
α
-carbon of 1-nitroheptane to form a nucleophilic nitronate, which subsequently attacks the electrophilic carbonyl of acetaldehyde 1. Because the reaction is entirely reversible, strict control of the equilibrium is required to prevent yield loss.
Catalyst Preparation: Charge a flame-dried flask with 1-nitroheptane (1.0 eq), a chiral bis(
β
-amino alcohol) ligand (20 mol%), and Cu(OAc)₂·H₂O (20 mol%) in anhydrous ethanol 2. Stir at 25 °C for 30 minutes to ensure complete metal-ligand complexation.
Electrophile Addition: Slowly add acetaldehyde (1.2 eq) via a syringe pump over 2 hours. Causality: Acetaldehyde is highly prone to self-aldol condensation; slow addition keeps its steady-state concentration low, suppressing side reactions.
Self-Validation Check: Monitor by TLC (Hexanes:EtOAc). The disappearance of the 1-nitroheptane spot indicates maximum conversion.
Critical Quench: Immediately quench the reaction with saturated aqueous NH₄Cl. Causality: Using a basic aqueous workup will trigger a Retro-Henry reaction, reverting your product back to starting materials 3.
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate 3-nitrononan-2-ol.
Step 2: Chemoselective Nitro Reduction
Mechanistic Rationale: The reduction of an aliphatic nitro group proceeds through nitroso and hydroxylamine intermediates 4. We recommend the NiCl₂/NaBH₄ system for its rapid, chemoselective reduction profile that preserves the adjacent hydroxyl stereocenter 5.
Setup: Dissolve purified 3-nitrononan-2-ol in methanol (0.2 M) and cool to 0 °C. Add NiCl₂·6H₂O (1.5 eq). The solution will turn pale green.
Reduction: Carefully add NaBH₄ (5.0 eq) in small portions. Caution: Vigorous H₂ gas evolution will occur. The solution will turn opaque black, indicating the in-situ formation of the active nickel boride (Ni₂B) catalyst.
Self-Validation Check: After 2 hours, perform a mini-workup on a 50 µL aliquot. Spot on TLC and stain with Ninhydrin. A deep purple/pink spot confirms primary amine formation.
Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, basify with 1M NaOH, and extract with dichloromethane to yield 3-aminononan-2-ol.
Troubleshooting & Diagnostics Logic
Fig 2: Diagnostic logic tree for identifying and resolving yield losses in the synthesis steps.
Frequently Asked Questions (FAQs)
Q: My Henry reaction yield is low, and NMR shows starting materials returning during workup. What is happening?A: You are experiencing the classic Retro-Henry reaction. Because the nitroaldol reaction is thermodynamically reversible, prolonged reaction times or highly basic aqueous workups shift the equilibrium back to the aldehyde and nitroalkane 3.
Resolution: Do not leave the reaction stirring overnight if conversion has plateaued. Always use a mild acidic quench (e.g., saturated NH₄Cl) immediately upon completion to protonate the nitronate and lock the product state.
Q: I am getting poor diastereoselectivity (syn/anti ratio) in the 3-nitrononan-2-ol intermediate. How can I control this?A: Diastereoselectivity in the Henry reaction is highly dependent on the metal-ligand geometry of the catalyst. Simple amine bases (like Et₃N) will yield a nearly 1:1 racemic mixture.
Resolution: Transition to a copper-bis(oxazoline) or chiral bis(
β
-amino alcohol) catalyst. These complexes create a rigid chiral pocket that dictates the facial approach of the nitronate to the aldehyde 2.
Q: The reduction step stalls, and LC-MS shows a dominant mass +16 Da higher than expected. How do I push it to completion?A: A +16 Da mass indicates that the reduction has stalled at the hydroxylamine intermediate (-NHOH) instead of proceeding fully to the primary amine (-NH₂). This is a frequent bottleneck in aliphatic nitro reductions 4.
Resolution: If using NiCl₂/NaBH₄, NaBH₄ rapidly decomposes in methanol. Add an additional 2.0 eq of NaBH₄ in small portions to re-initiate the generation of hydrogen gas and force the hydroxylamine to the amine.
The table below summarizes the expected performance of various catalytic conditions for the synthesis of
β
-nitro/amino alcohols, allowing you to benchmark your internal yields against validated literature standards.
Technical Support Center: 3-Aminononan-2-ol Formulation & Solubilization
Welcome to the Technical Support Center for 3-Aminononan-2-ol formulation. As a Senior Application Scientist, I frequently see researchers struggle with the paradoxical nature of long-chain amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Aminononan-2-ol formulation. As a Senior Application Scientist, I frequently see researchers struggle with the paradoxical nature of long-chain amino alcohols. (CAS: 51714-10-4) features a highly lipophilic 9-carbon aliphatic chain coupled with a polar amino alcohol headgroup (a hydroxyl at C2 and a primary amine at C3)[1]. This structural dichotomy often leads to frustrating solubility issues, particularly in the polar aqueous solvents required for biological assays.
The Causality of Insolubility
When you introduce 3-Aminononan-2-ol into a polar solvent like water, the 9-carbon nonane tail disrupts the highly ordered hydrogen-bond network of the water molecules. Thermodynamics dictates that water will reorganize around this hydrophobic tail, creating an unfavorable entropic penalty. To minimize this thermodynamically unstable state, the lipophilic tails aggregate, causing the compound to crash out of solution. Overcoming this requires either altering the solvent's dielectric constant or physically masking the hydrophobic tail.
Troubleshooting FAQs
Q1: My 3-Aminononan-2-ol is completely dissolved in a 100% DMSO stock, but it instantly turns cloudy (precipitates) when I dilute it into my aqueous assay buffer (pH 7.4). Why does this happen, and how do I fix it?Causality & Solution: This is a classic "solvent shift" phenomenon. DMSO is a powerful cosolvent that easily solvates the nonane chain. However, when diluted into a pH 7.4 buffer, the DMSO concentration drops, and the dielectric constant of the mixture sharply increases. At pH 7.4, the primary amine (typical pKa ~9.5) is only partially protonated, leaving the molecule insufficiently ionized to overcome the hydrophobic penalty of the 9-carbon chain.
Fix: If your assay tolerates it, maintain a higher cosolvent concentration (e.g., 5-10% DMSO or PEG 400) to bridge the polarity gap ()[2][3]. Alternatively, pre-formulate the compound as a salt before dilution (see Protocol 1).
Q2: I am conducting in vivo pharmacokinetic studies and cannot use high concentrations of organic cosolvents due to toxicity. How can I achieve a clear aqueous solution?Causality & Solution: You must physically shield the lipophilic nonane chain from the aqueous environment. Cyclodextrins (CDs), particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are ideal for this. CDs possess a hydrophilic exterior and a hydrophobic inner cavity. The 9-carbon chain of 3-Aminononan-2-ol spontaneously enters this cavity via van der Waals forces, forming a dynamic, non-covalent inclusion complex. This hides the hydrophobic tail from the water, dramatically increasing apparent aqueous solubility without the use of toxic organic solvents ()[4][5].
Q3: Can I just lower the pH of my buffer to dissolve it?Causality & Solution: Yes, but with caveats. By lowering the pH significantly below the amine's pKa (e.g., to pH 4.0 - 5.0 using HCl), you fully protonate the C3 amine to
−NH3+
. The resulting ion-dipole interactions with water provide a massive negative enthalpic contribution that forcefully pulls the molecule into solution. However, you must ensure that your biological target or cell line can tolerate the acidic formulation.
Validated Experimental Protocols
Protocol 1: In Situ Salt Formation (Acid Titration)
Self-Validating System: This protocol uses visual clarity and light-scattering as real-time quality control checks to ensure true solubilization rather than suspension.
Weighing: Accurately weigh 15.9 mg of 3-Aminononan-2-ol (approx. 0.1 mmol) into a clear glass vial.
Initial Dispersion: Add 9.0 mL of sterile, deionized water. The compound will float or form a cloudy suspension due to its lipophilicity.
Titration: Dropwise, add 0.1 M HCl while vortexing continuously.
Validation Check 1 (Visual): Monitor the suspension. As the pH drops below 6.0, the suspension will begin to clear as the hydrochloride salt forms.
Equilibration: Continue adding 0.1 M HCl until the solution is perfectly clear. Do not exceed pH 4.0 to prevent acid-catalyzed degradation.
Volume Adjustment: Top up the solution to exactly 10.0 mL with deionized water to yield a 10 mM stock solution.
Validation Check 2 (Tyndall Effect): Shine a laser pointer through the vial. A lack of beam scattering confirms true ionic solubilization rather than the formation of a micro-emulsion.
Protocol 2: Preparation of HP-β-CD Inclusion Complex
Self-Validating System: This protocol relies on stoichiometric excess and physical filtration to guarantee the absence of uncomplexed aggregates.
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). (e.g., 2 g HP-β-CD in 10 mL PBS).
Guest Addition: Add 3-Aminononan-2-ol to the HP-β-CD solution at a target concentration of 5 mg/mL.
Complexation: Sonicate the mixture in a bath sonicator for 30 minutes at room temperature. The mechanical energy accelerates the inclusion of the nonane chain into the cyclodextrin cavity.
Equilibration: Place the vial on an orbital shaker at 300 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium of the host-guest complex.
Validation Check 1 (Filtration): Filter the solution through a 0.22 µm PVDF syringe filter. This critical step removes any uncomplexed, precipitated 3-Aminononan-2-ol.
Validation Check 2 (Quantification): Analyze the filtrate via HPLC-UV to confirm the exact final concentration of the solubilized active compound.
Quantitative Data Summary
The following table summarizes the expected solubility enhancements based on the chosen formulation strategy, allowing you to balance solubility against biological constraints.
Solubilization Strategy
Primary Mechanism
Expected Solubility (mg/mL)
Biocompatibility / Toxicity
Best Experimental Use Case
Pure Water (pH 7.4)
None (Free base)
< 0.1
High
Baseline reference
10% DMSO in Water
Dielectric constant reduction
~ 2.5
Moderate (Cytotoxic >1%)
Biochemical / Cell-free assays
pH 4.0 (HCl Salt)
Ion-dipole interaction
> 15.0
Low (Acidic stress)
Gastric absorption models
20% HP-β-CD (pH 7.4)
Hydrophobic cavity inclusion
~ 10.0
High (FDA approved excipient)
In vivo PK/PD dosing
Visual Workflows & Mechanisms
Decision matrix for selecting the optimal 3-Aminononan-2-ol solubilization strategy.
Mechanistic pathways overcoming the entropic penalty of the 9-carbon aliphatic chain.
References
Wikipedia Contributors. "Cosolvent." Wikipedia, The Free Encyclopedia. Available at:[Link]
Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (PMC). Available at:[Link]
Carbohyde. "How can cyclodextrins enhance solubility?" Carbohyde. Available at:[Link]
Beig, A., et al. "Oral delivery of lipophilic drugs: the tradeoff between solubility increase and permeability decrease when using cyclodextrin-based formulations." PubMed. Available at:[Link]
optimizing diastereomeric ratios of 3-Aminononan-2-ol
Welcome to the Technical Support Center for the synthesis and optimization of 3-Aminononan-2-ol . As a critical 1,2-amino alcohol intermediate, 3-aminononan-2-ol (CAS 51714-10-4) is heavily utilized in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 3-Aminononan-2-ol .
As a critical 1,2-amino alcohol intermediate, 3-aminononan-2-ol (CAS 51714-10-4) is heavily utilized in the development of immunopotentiators, specifically in the synthesis of erythro-9-(2-hydroxy-3-nonyl)hypoxanthine (EHNA) analogs[1][2]. Because the biological efficacy of these downstream APIs is highly dependent on the spatial arrangement of the C2 hydroxyl and C3 amino groups, controlling the erythro (syn) versus threo (anti) diastereomeric ratio (dr) is the most critical parameter in its synthesis[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >98:2 diastereomeric ratios.
Diastereoselective Synthesis Workflow
To establish high diastereoselectivity, modern synthetic routes bypass traditional, poorly controlled Henry (nitroaldol) reactions in favor of chiral auxiliaries (e.g., Ellman's tert-butylsulfinamide) or direct stereoselective C–H amination[3][4]. The workflow below illustrates the logic of the chelation-controlled auxiliary approach.
Caption: Workflow for the highly diastereoselective synthesis of 3-Aminononan-2-ol via Ellman's auxiliary.
Frequently Asked Questions (FAQs)
Q: Why does my traditional Henry reaction yield a near 1:1 mixture of erythro and threo isomers?A: The base-catalyzed addition of nitroethane to heptanal proceeds through a reversible, thermodynamically driven pathway with minimal facial selectivity. To achieve high dr without relying on fractional crystallization, you must shift to an asymmetric framework, such as using a Copper(II)-bisoxazoline (BOX) catalyst, or abandon the nitroaldol route for an Ellman imine addition[4].
Q: Can I access the threo (anti) isomer selectively if my target requires it?A: Yes. While the erythro (syn) isomer is standard for EHNA analogs, the threo (anti) isomer can be accessed via diastereoconvergent synthesis using selenium-catalyzed intermolecular C–H amination of homoallylic alcohols, which relies on an "inside alkoxy effect" during the [2,3]-sigmatropic rearrangement to enforce anti selectivity[5].
Q: Is direct C-H amination viable for 3-aminononan-2-ol?A: Yes. A Pd(II)/sulfoxide-catalyzed diastereoselective allylic C–H amination can directly install the nitrogen functionality into inert C–H bonds, yielding syn-1,2-amino alcohols with high atom economy[3].
Troubleshooting Guide
Issue: Epimerization during auxiliary cleavage.
Symptom: The protected intermediate shows a 95:5 dr via HPLC, but the final 3-aminononan-2-ol drops to 80:20 dr after deprotection.
Causality: Harsh acidic conditions (e.g., refluxing in 6M HCl) can protonate the newly formed hydroxyl group, leading to water elimination. The resulting transient carbocation at C2 allows for bond rotation and subsequent non-selective re-hydration, destroying the stereocenter.
Solution: Use strictly anhydrous, mild acidic conditions. Cleave the tert-butylsulfinyl group using 4M HCl in dioxane at 0°C to 25°C for 30 minutes. This cleanly removes the sulfinyl group without triggering carbocation formation.
Issue: Poor conversion in the Grignard addition step.
Symptom: High recovery of the unreacted N-sulfinyl imine; low yield of the amino alcohol precursor.
Causality: Enolization of the imine. Because the nonyl chain has acidic alpha-protons, Grignard reagents (like MeMgBr) can act as a base rather than a nucleophile, deprotonating the imine to form a metalloenamine[4].
Solution: Pre-complex the imine with a Lewis acid (e.g., AlMe3 or BF3·OEt2) at -78°C before adding the Grignard reagent. This increases the electrophilicity of the imine carbon, favoring nucleophilic addition over deprotonation.
Step-by-Step Methodology: Asymmetric Synthesis via Ellman's Imine
This protocol utilizes an organometallic addition to a chiral tert-butylsulfinimine, following a modified Cram-Davis chelation model to ensure high syn (erythro) diastereoselectivity[4].
Step 1: Imine Condensation
In a flame-dried flask under N2, dissolve heptanal (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.5 M).
Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature. Causality: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a desiccant to irreversibly trap the generated water, driving the equilibrium forward.
Stir for 12 hours.
Self-Validation: Quench a 0.1 mL aliquot in aqueous NaHCO3, extract with EtOAc, and run a 1H NMR. Proceed only if the aldehyde proton signal (~9.7 ppm) has completely disappeared and the imine C-H proton (~8.1 ppm) is visible.
Step 2: Diastereoselective Nucleophilic Addition
Cool the imine solution to -48°C using a dry ice/acetonitrile bath.
Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 2.0 eq) dropwise over 30 minutes. Causality: The low temperature locks the imine into a rigid, chelated transition state with the magnesium ion, forcing the methyl group to attack from the less sterically hindered face, establishing the (2R,3S) stereocenters.
Stir for 4 hours at -48°C, then quench slowly with saturated aqueous NH4Cl.
Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Step 3: Deprotection
Dissolve the purified sulfinamide in anhydrous MeOH (0.2 M).
Add 4M HCl in dioxane (2.0 eq) at 0°C. Stir for 30 minutes.
Concentrate under reduced pressure. Partition the residue between 1M NaOH and CH2Cl2. Extract the aqueous layer with CH2Cl2, dry, and concentrate to yield pure erythro-3-aminononan-2-ol.
Note: Switching from a Grignard reagent to an organolithium (MeLi) in non-coordinating solvents often inverts the selectivity due to an open (non-chelated) transition state, favoring the threo isomer.
References
syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide
Source: ResearchGate
URL:[Link]
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination
Source: Chemical Science (RSC Publishing)
URL:[Link]
Synthesis of Chiral Acyclic Nucleosides and EHNA Analogs
Source: Semantic Scholar
URL:[Link]
Technical Support Center: 3-Aminononan-2-ol Storage & Stereochemical Preservation
Welcome to the Technical Support Center. 3-Aminononan-2-ol is a highly valuable chiral β -amino alcohol utilized in asymmetric synthesis, biocatalysis, and drug development [3].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 3-Aminononan-2-ol is a highly valuable chiral
β
-amino alcohol utilized in asymmetric synthesis, biocatalysis, and drug development [3]. Because it possesses two contiguous stereocenters (C2 and C3), improper storage can lead to rapid epimerization, racemization, and chemical degradation.
As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the exact chemical mechanisms that cause your molecule to degrade and provide field-proven, self-validating protocols to ensure absolute stereochemical integrity.
Section 1: Mechanistic Insights – The Root Cause of Racemization
FAQ: Why does my 3-Aminononan-2-ol lose its enantiomeric and diastereomeric purity over time, even when sealed?
The loss of stereochemical integrity in
β
-amino alcohols is rarely due to direct deprotonation, as the C-H bonds in the native state possess a high pKa. Instead, racemization occurs via a transient oxidation-epimerization-reduction cycle [2].
Trace Oxidation: Exposure to atmospheric oxygen, often catalyzed by trace transition metal impurities (e.g., Co, Ni, Ru from upstream synthesis), oxidizes the C2 secondary hydroxyl group into a ketone, forming a transient
α
-amino ketone.
Base-Catalyzed Epimerization: Once the ketone is formed, the C3 proton becomes highly acidic. The adjacent free amine acts as an intramolecular base, facilitating rapid enolization. As documented in recent studies on chirally labile molecules,
α
-amino carbonyls racemize almost instantaneously under normal basic conditions [1].
Trapping: The racemized intermediate is either reduced back to a mixed-stereoisomer amino alcohol or degrades further into complex oligomers.
Mechanistic pathway of oxidation-induced epimerization in beta-amino alcohols.
Section 2: Storage Form Optimization
To break the degradation cycle, we must eliminate the amine's ability to act as an intramolecular base and prevent the initial oxidation. The most robust method is converting the free base into a Hydrochloride (HCl) Salt . Protonating the amine (
−NH3+
) renders it non-nucleophilic, incapable of base catalysis, and unable to coordinate with oxidation-promoting trace metals [2].
Decision tree and workflow for the optimal storage of 3-Aminononan-2-ol.
Protocol A: Conversion to Hydrochloride Salt for Archival Storage
This protocol utilizes anhydrous conditions to prevent the salt from "oiling out," ensuring a highly crystalline, stable product.
Dissolution: Dissolve 3-Aminononan-2-ol free base in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M under an argon atmosphere.
Causality: MTBE is an aprotic, non-enolizable solvent. Unlike ketones (e.g., acetone), it cannot form Schiff bases or oxazolidines with the amine.
Thermal Control: Submerge the reaction flask in an ice bath (0°C).
Causality: Acid-base neutralization is highly exothermic. Cooling prevents localized heating that could trigger thermal degradation.
Acidification: Dropwise add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) under vigorous stirring.
Causality: Utilizing anhydrous HCl rather than aqueous HCl prevents the introduction of water, which makes the resulting salt hygroscopic and difficult to crystallize.
Isolation: Stir for 30 minutes until a white precipitate fully forms. Filter the precipitate using a Schlenk frit under argon.
Purification: Wash the filter cake with cold, anhydrous hexane. Dry under high vacuum (< 0.1 mbar) for 4 hours.
Causality: Hexane removes unreacted free base and non-polar impurities without dissolving the target salt.
Self-Validation Step: Confirm complete salt formation via
1
H-NMR. You must observe a distinct downfield shift of the C3 proton, confirming the amine has been fully protonated.
Protocol B: Cryogenic Inert Storage Workflow
This protocol establishes a self-validating microenvironment to protect the hygroscopic salt.
Primary Containment: Transfer the dried HCl salt into an amber glass vial with a PTFE-lined screw cap.
Causality: Amber glass prevents photo-oxidation. PTFE provides an impermeable seal that does not leach plasticizers.
Secondary Containment (Desiccation): Place the sealed vial inside a secondary container (e.g., a Mylar pouch or a larger jar) containing blue indicating silica gel packets.
Causality: The HCl salt is hygroscopic. If moisture permeates the primary vial, the silica gel traps it first.
Self-Validation Step: The indicating gel acts as a visual fail-safe. If the gel turns from blue to pink, the microenvironment has been breached, and the sample must be re-desiccated immediately.
Purging: Purge the secondary container with Argon for 60 seconds, then seal immediately.
Storage: Transfer to a -20°C freezer. Maintain a continuous temperature log to ensure no freeze-thaw cycles occur.
Section 4: Troubleshooting Common Issues (FAQ)
FAQ: Can I store the free base in solution to make aliquoting easier?Answer: It is highly discouraged to store the free base in solution for extended periods. If unavoidable, use anhydrous, aprotic solvents (like THF or MTBE) and store at -80°C. Never use dichloromethane (DCM) or acetone. Acetone will rapidly react with the
β
-amino alcohol to form an oxazolidine. DCM is an alkylating agent and will slowly react with the primary amine over time to form aminals or quaternary ammonium salts.
FAQ: My batch of 3-Aminononan-2-ol has turned slightly yellow. Is it ruined?Answer: Yellowing is a primary indicator of trace oxidation and the early stages of Schiff base formation/polymerization. While the bulk material may still be largely intact, the stereochemical purity (ee/de) of the yellow fraction is likely compromised. You must perform a chiral HPLC analysis to validate the enantiomeric excess. If compromised, the batch can sometimes be salvaged via recrystallization of its diastereomeric salts (e.g., using tartaric acid), but prevention via Protocol A is vastly superior to remediation.
References
Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis. Journal of the American Chemical Society. 1
US6548704B2 - Racemization of optically active amines. Google Patents. 2
Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). 3
Technical Support Center: 3-Aminononan-2-ol Catalysis Troubleshooting
Welcome to the Advanced Catalysis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists utilizing 3-Aminononan-2-ol as a chiral ligand in asymmetric transformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists utilizing 3-Aminononan-2-ol as a chiral ligand in asymmetric transformations (e.g., dialkylzinc additions, borane reductions, and transition-metal cross-couplings).
While
β
-amino alcohols are privileged scaffolds in asymmetric catalysis[1], the unique structural topology of 3-Aminononan-2-ol—specifically its highly lipophilic nine-carbon aliphatic backbone—introduces distinct kinetic and thermodynamic behaviors. This guide addresses the root causes of low reactivity and provides self-validating protocols to restore catalytic turnover.
Diagnostic Logic Tree
Figure 1: Decision tree for diagnosing and resolving 3-Aminononan-2-ol catalytic inhibition.
Q1: My asymmetric diethylzinc addition to benzaldehyde stalls at <30% conversion when using 3-Aminononan-2-ol. Why?
Causality: This is a classic manifestation of lipophilic aggregation. The extended aliphatic tail of 3-Aminononan-2-ol induces the formation of reverse micelles in moderately polar solvents (like THF or diethyl ether). This aggregation sequesters the active zinc-alkoxide intermediate away from the aldehyde substrate. Unlike shorter-chain amino alcohols (e.g., 2-amino-2-methyl-1-propanol) which remain fully solvated and highly active in THF[1], the extended carbon chain of 3-Aminononan-2-ol requires highly non-polar environments to maintain a monomeric, catalytically active homogeneous state[2].
Solution: Shift the solvent system entirely to toluene or a hexane/toluene mixture to disrupt micelle formation and ensure the catalyst remains monomeric.
Q2: The reaction proceeds, but the enantiomeric excess (ee) is unusually low (<50%). How do I suppress the uncatalyzed background pathway?
Causality: Low enantioselectivity indicates that the unliganded metal (e.g.,
Et2Zn
or
BH3
) is reacting directly with the substrate faster than the ligand-metal complex can transfer its alkyl/hydride group. For 3-Aminononan-2-ol, steric hindrance from the long alkyl chain slightly retards the initial metal-ligand complexation rate. If the substrate is introduced too early, the background racemic reaction dominates. Furthermore, product inhibition can severely impact asymmetric addition reactions if the resulting product strongly interacts with the metal complex[3].
Solution: Implement a strict pre-activation protocol. The ligand and metal precursor must be pre-incubated to ensure 100% formation of the active chiral complex before any substrate is introduced into the system[1].
Q3: I increased the ligand loading to 20 mol% to force the reaction, but the reactivity completely died. What happened?
Causality: Over-saturating the metal with a highly coordinating
β
-amino alcohol leads to the formation of a thermodynamically stable, coordinatively saturated bis-ligand complex (e.g.,
ML2
). In this state, there are no open coordination sites for the substrate to bind. The presence of specific bifunctional ligands in correct ratios is essential to prevent the formation of these unreactive bis(amine) metal complexes[4].
Solution: Strictly maintain a 1:1 or 1:1.2 Ligand-to-Metal stoichiometry during the pre-activation phase to ensure the formation of the active mono-ligated species.
Quantitative Data: Solvent and Stoichiometry Effects
The following table summarizes the self-validating optimization parameters for 3-Aminononan-2-ol in a benchmark diethylzinc addition to benzaldehyde. Notice the dramatic phase-shift in reactivity when transitioning from THF to Toluene.
To guarantee high reproducibility and scientific integrity, the following step-by-step methodology must be used to generate the active catalytic species. This protocol relies on visual and thermodynamic self-validation (gas evolution) to confirm catalyst formation.
Figure 2: Logical workflow for the pre-activation and execution of the catalytic cycle.
Step-by-Step Methodology: Asymmetric Alkylation
Materials Required:
3-Aminononan-2-ol (10 mol%)
Diethylzinc (
Et2Zn
, 1.0 M solution in hexanes) (1.2 equivalents)
Prochiral Aldehyde (1.0 equivalent)
Anhydrous Toluene (sparged with Argon)
Procedure:
System Purge: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 3-Aminononan-2-ol (0.1 mmol) in anhydrous toluene (5 mL). Causality: Toluene prevents the lipophilic C9 chains from aggregating into reverse micelles.
Thermal Equilibration: Cool the solution to 0 °C using an ice bath. Stir for 5 minutes to ensure thermal homogeneity.
Catalyst Pre-Formation (Critical Step): Slowly add the
Et2Zn
solution (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise.
Self-Validation Checkpoint: You must observe slight bubbling (ethane gas evolution) upon addition. This confirms the deprotonation of the hydroxyl and amine groups, forming the active zinc-alkoxide bond[1].
Incubation: Allow the mixture to stir at 0 °C for exactly 30 minutes. Causality: This extended timeframe overcomes the steric hindrance of the nonyl chain, ensuring 100% conversion to the active mono-ligated complex.
Substrate Introduction: Dilute the prochiral aldehyde (1.0 mmol) in 2 mL of anhydrous toluene. Add this solution dropwise to the active catalyst mixture over 10 minutes to prevent localized concentration spikes that could favor the racemic background reaction.
Reaction Monitoring: Maintain the reaction at 0 °C for 12 hours. Quench with 1M HCl (5 mL) to break the zinc-product alkoxide bond, extract with diethyl ether, and dry over anhydrous magnesium sulfate.
Technical Support Center: 3-Aminononan-2-ol Synthesis & Troubleshooting
Welcome to the Advanced Technical Support Center for the synthesis of 3-Aminononan-2-ol (CAS: 51714-10-4)[1]. As a 1,2-amino alcohol, this molecule is a critical structural motif in drug development and asymmetric synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis of 3-Aminononan-2-ol (CAS: 51714-10-4)[1]. As a 1,2-amino alcohol, this molecule is a critical structural motif in drug development and asymmetric synthesis. However, constructing the C9 aliphatic chain with precise regiocontrol and stereocontrol presents significant synthetic challenges.
This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to directly address the mechanistic causality of side reactions, offering field-proven mitigation strategies and self-validating protocols.
Synthetic Pathway Analysis & Bottlenecks
The preparation of 3-aminononan-2-ol typically relies on either the Henry (Nitroaldol) Reaction or the Epoxide Aminolysis route. Understanding the divergence of these pathways is critical for troubleshooting impurity profiles.
Synthetic pathways to 3-Aminononan-2-ol and associated side reactions.
Troubleshooting Q&A: Addressing Specific Side Reactions
Q1: I am using the epoxide ring-opening route (2,3-epoxynonane + NH₃), but my NMR shows predominantly the wrong regioisomer. Why?
Mechanistic Causality: 2,3-epoxynonane is an unsymmetrical internal epoxide. Nucleophilic attack by ammonia is governed by steric hindrance. The C2 position is attached to a small methyl group, while the C3 position is attached to a bulky hexyl chain. Standard Sₙ2 aminolysis strongly favors attack at the less hindered C2 position, yielding 2-aminononan-3-ol instead of your target.
Solution: Abandon the epoxide route for this specific target unless you are using a highly specialized Lewis acid to force an Sₙ1-like inversion. We strongly recommend switching to the Henry Reaction route (1-nitroheptane + acetaldehyde), which inherently guarantees the correct regiochemistry by forming the C-C bond exactly between C2 and C3.
Q2: During the Henry reaction of 1-nitroheptane and acetaldehyde, I observe low yields and a yellow impurity. What is happening?
Mechanistic Causality: The yellow impurity is a conjugated nitroalkene. The Henry reaction is thermodynamically reversible (Retro-Henry). Under strongly basic conditions or elevated temperatures, the intermediate 3-nitrononan-2-ol undergoes E1cB elimination to form the dehydrated nitroalkene.
Solution: Utilize mild, non-nucleophilic bases (e.g., catalytic DIPEA or tetramethylguanidine) and strictly maintain the reaction temperature between 0–5 °C. Quench the reaction with a weak acid (like NH₄Cl) exactly when equilibrium is reached to prevent dehydration.
Q3: My catalytic hydrogenation of 3-nitrononan-2-ol is stalling. LC-MS shows a mass[M+16], indicating a hydroxylamine intermediate. How do I push it to completion?
Mechanistic Causality: The reduction of aliphatic nitro compounds proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final N–O bond cleavage is the rate-limiting step. As the primary amine product accumulates, it acts as a base, poisoning the palladium catalyst and stalling the reduction at the hydroxylamine stage.
Reduction pathway of aliphatic nitro compounds highlighting hydroxylamine accumulation.
Solution: Perform the hydrogenation under slightly acidic conditions. Adding 1.0 equivalent of glacial acetic acid protonates the newly formed amine, preventing catalyst poisoning and dramatically accelerating the final reduction step.
Q4: How can I control the diastereoselectivity (erythro/threo) of the final product?
Mechanistic Causality: The standard base-catalyzed Henry reaction yields a thermodynamic mixture of syn and anti diastereomers.
Solution: To achieve high anti diastereoselectivity, utilize aza-nitro-aldol methodologies or pre-form the sodium salt of the nitroalkane[2]. Alternatively, oxidize the intermediate to an α-amino ketone and perform a stereoselective reduction (e.g., using L-Selectride for anti or NaBH₄/CeCl₃ for syn).
Quantitative Data: Side Reaction Mitigation Matrix
Reaction Step
Observed Impurity
Mechanistic Cause
Mitigation Strategy
Epoxide Aminolysis
2-Aminononan-3-ol
Steric bias favors nucleophilic attack at the less hindered C2 position.
Utilize the Henry reaction for absolute regiocontrol.
Henry Reaction
Nitroalkene
E1cB elimination of the β-hydroxy group under strongly basic conditions.
Use mild bases (e.g., DIPEA); maintain temp < 10 °C.
Henry Reaction
Starting Materials
Retro-Henry reaction due to thermodynamic reversibility.
Monitor closely via TLC; quench at equilibrium maximum.
Nitro Reduction
Hydroxylamine
Incomplete N-O bond cleavage due to catalyst poisoning by the basic amine.
Add 1.0 eq of acetic acid to protonate the amine product.
Nitro Reduction
Dimeric Pyrazine
Condensation of intermediate α-amino ketones (if over-oxidized).
This protocol relies on the condensation of 1-nitroheptane[3] and acetaldehyde, followed by an acid-promoted reduction. It includes built-in validation checkpoints to ensure system integrity at each step.
Phase 1: Regioselective Nitroaldol Condensation
Preparation: In a flame-dried, argon-purged flask, dissolve 1-nitroheptane (10.0 mmol) and acetaldehyde (12.0 mmol) in anhydrous THF (20 mL).
Catalysis: Cool the mixture to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA, 1.0 mmol) dropwise. (Causality: Mild base at low temperature prevents E1cB dehydration).
Reaction: Stir at 0–5 °C for 16 hours.
Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 4:1). The 1-nitroheptane spot (R_f ~0.6, stains with KMnO₄) should be consumed, replaced by a more polar spot (R_f ~0.3) corresponding to 3-nitrononan-2-ol. ¹H NMR should show the disappearance of the aldehyde proton at 9.8 ppm.
Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Acid-Promoted Catalytic Hydrogenation
Preparation: Dissolve the crude 3-nitrononan-2-ol in HPLC-grade methanol (30 mL).
Acidification: Add glacial acetic acid (10.0 mmol). (Causality: Protonation prevents the amine from poisoning the palladium catalyst).
Catalysis: Add 10 wt% Pd/C (100 mg). Purge the vessel with argon (3x), then with hydrogen gas (3x).
Reaction: Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (50 psi) for 12 hours at room temperature.
Validation Checkpoint 2: Monitor hydrogen uptake. Once ceased, sample the reaction. LC-MS must display a dominant[M+H]⁺ peak at m/z 160.2. A ninhydrin-stained TLC plate must show a distinct purple spot, confirming the primary amine[1].
Workup: Filter the mixture through a pad of Celite. Concentrate the filtrate. Basify with 1M NaOH to pH 10, extract with dichloromethane, dry, and evaporate to yield the pure 3-aminononan-2-ol free base.
References
A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines
Source: Organic Letters - ACS Publications
URL:[Link]
1-NITROHEPTANE (CAS 693-39-0) Properties and Upstream/Downstream Reactions
Source: LookChem
URL:[Link]
stability of 3-Aminononan-2-ol under acidic conditions
Welcome to the Technical Support Center for 3-Aminononan-2-ol . This guide is engineered for researchers, application scientists, and drug development professionals utilizing this chiral β -amino alcohol (CAS: 51714-10-4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Aminononan-2-ol . This guide is engineered for researchers, application scientists, and drug development professionals utilizing this chiral
β
-amino alcohol (CAS: 51714-10-4) as a building block in asymmetric synthesis, sphingosine analog development, and pharmaceutical manufacturing[1].
Rather than a generic overview, this guide provides an in-depth mechanistic analysis of the compound's behavior under acidic conditions, field-validated troubleshooting protocols, and self-validating experimental workflows.
Part 1: Mechanistic Insights & Causality (E-E-A-T)
3-Aminononan-2-ol features a nine-carbon aliphatic chain with a primary amine at the C3 position and a hydroxyl group at the C2 position[1]. The proximity of these functional groups defines its reactivity profile, particularly under acidic conditions.
The Causality of Acidic Reactivity:
Protonation vs. Nucleophilicity: In strongly acidic media (pH < 3), the amine group is rapidly protonated to form a stable ammonium salt. This protonation effectively quenches the nucleophilicity of the nitrogen, rendering the molecule highly stable against oxidation and self-condensation[2][3].
Oxazolidine Formation (The Carbonyl Trap): Under mildly acidic conditions (pH 4–6) in the presence of aldehydes or ketones, the rate of nucleophilic addition of the unprotonated amine fraction equals the rate of iminium ion formation. The adjacent C2-hydroxyl group rapidly attacks the electrophilic iminium carbon, leading to irreversible intramolecular cyclization and the formation of an oxazolidine ring[2][4].
N-O Acyl Migration: If 3-Aminononan-2-ol is utilized as an N-acyl derivative (amide), exposure to strong aqueous acids can catalyze an N-to-O acyl migration, shifting the acyl group from the nitrogen to the adjacent oxygen via a cyclic transition state[5].
Reaction pathways of 3-Aminononan-2-ol under varying acidic environments.
Part 2: Troubleshooting Guide & FAQs
Q1: I am recovering extremely low yields of 3-Aminononan-2-ol after an acidic workup (0.1 M HCl). What is causing the degradation?A1: Pure 3-Aminononan-2-ol is actually highly stable in 0.1 M HCl as an ammonium salt[6]. If you are experiencing low yields, the issue is likely partitioning, not degradation . The protonated ammonium salt is highly water-soluble.
Troubleshooting: Do not attempt to extract the compound into organic solvents while the aqueous layer is acidic. You must basify the aqueous layer to pH > 10 using NaOH or Na
2
CO
3
to regenerate the free base before extracting with ethyl acetate or dichloromethane.
Q2: When reacting 3-Aminononan-2-ol with an aliphatic aldehyde under mildly acidic conditions (pH 5), I get a complex mixture instead of the desired imine. Why?A2: You are observing oxazolidine formation. The 1,2-amino alcohol motif is highly prone to forming 1,3-oxazolidines when reacted with carbonyls under acidic catalysis[2]. The acid catalyzes the dehydration of the initial hemiaminal into an iminium ion, which is immediately trapped by the adjacent C2-hydroxyl group[4].
Troubleshooting: To isolate the imine, rigorously remove water using a Dean-Stark apparatus or molecular sieves, and avoid acidic catalysts. Alternatively, protect the C2-hydroxyl group (e.g., as a TBS ether) prior to the reaction.
Q3: I need to perform an oxidation on the rest of the molecule, but acidic oxidants (like Jones reagent) destroy the 3-Aminononan-2-ol moiety. How can I protect it?A3: Unprotected
β
-amino alcohols undergo oxidative cleavage under strongly acidic oxidizing conditions. You must mask the amine. The industry standard is to protect the amine as a tert-butyloxycarbonyl (Boc) carbamate[2][7]. The Boc group is stable to mild oxidants and basic conditions, and can be cleanly removed later using Trifluoroacetic Acid (TFA).
Part 3: Quantitative Stability Data
The following table summarizes the stability of 3-Aminononan-2-ol across various pH environments, providing a predictive matrix for your reaction design.
pH Range
Environmental Condition
Primary State of 3-Aminononan-2-ol
Stability / Half-Life (
t1/2
) at 25°C
Primary Degradation / Side Reaction
< 2.0
Strong Acid (e.g., 1M HCl)
Protonated Ammonium Salt
> 6 months
None (Highly stable in absence of other reagents)[6]
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific monitoring checkpoints to confirm success before proceeding to the next step.
Protocol A: Acid-Stable N-Boc Protection of 3-Aminononan-2-ol
This protocol masks the reactive amine, preventing oxazolidine formation and oxidative cleavage during subsequent acidic synthetic steps[2][7].
Initialization: Dissolve 1.0 equivalent (eq) of 3-Aminononan-2-ol in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (0.2 M concentration).
Basification: Add 1.5 eq of Sodium Bicarbonate (NaHCO
3
) to the solution. Stir for 10 minutes at room temperature to ensure the amine is entirely in its free base form.
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc
2
O) dropwise.
Self-Validation (Monitoring): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain). Validation: The starting material spot (which stains deep purple/pink with Ninhydrin) must completely disappear, replaced by a higher R
f
spot that does not stain with Ninhydrin but is visible under UV or with phosphomolybdic acid (PMA).
Mild Acidic Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with Ethyl Acetate. Carefully adjust the aqueous layer to pH 4-5 using 10% Citric Acid. Causality: Mild citric acid removes any unreacted trace amine without cleaving the newly formed Boc group.
Isolation: Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo to yield N-Boc-3-aminononan-2-ol.
Once your downstream synthesis is complete, the Boc group must be removed using strong acidic conditions to regenerate the 1,2-amino alcohol[7].
Initialization: Dissolve the N-Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Acid Addition: Cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is 4:1 (DCM:TFA).
Self-Validation (Monitoring): Stir at room temperature for 2 hours. Monitor by LC-MS. Validation: Look for the disappearance of the [M+H] peak of the protected compound and the appearance of the [M+H - 100] peak (loss of Boc group).
Quenching & Recovery: Concentrate the reaction mixture under a stream of nitrogen to remove volatile TFA. The product is now a TFA-ammonium salt. To recover the free base, dissolve the residue in minimal water, adjust to pH 10 with 1M NaOH, and extract exhaustively with Dichloromethane.
Experimental workflow for the acid-stable protection of 3-Aminononan-2-ol.
References
Oxford Academic. "Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks." National Science Review, 2026. Available at: [Link]
ResearchGate. "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." ResearchGate. Available at: [Link]
Scholaris. "Unprotected Amino Aldehydes in Organic Synthesis." Scholaris. Available at: [Link]
Digital Commons @ EMU. "Design and synthesis of small-molecule inhibitors as anti-malarial and anti-serpin agents." Eastern Michigan University. Available at: [Link]
LPNU. "Kinetic Aspects of Catalytic Interactions Involving Pentyl Acetate and Ethanolamine." Chemistry & Chemical Technology, 2023. Available at:[Link]
Technical Support Center: Troubleshooting 3-Aminononan-2-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 3-aminononan-2-ol . This 1,2-amino alcohol is a critical intermediate in the development of adenosine deaminase inhibitors (such as EHNA) and other complex pha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-aminononan-2-ol . This 1,2-amino alcohol is a critical intermediate in the development of adenosine deaminase inhibitors (such as EHNA) and other complex pharmaceutical agents .
This guide provides field-proven troubleshooting strategies, focusing heavily on the thermodynamic and kinetic temperature controls required during the nitroaldol (Henry) condensation and subsequent catalytic hydrogenation.
Workflow Visualization
Figure 1: Two-step synthesis of 3-aminononan-2-ol via Henry reaction and catalytic hydrogenation.
Frequently Asked Questions & Troubleshooting
Q1: My Henry reaction (acetaldehyde + 1-nitroheptane) is yielding a poor erythro/threo (anti/syn) ratio. How does temperature affect this?
Causality & Solution: The Henry reaction is inherently reversible . At elevated temperatures (e.g., >25°C), the reaction operates under thermodynamic control, often leading to an equimolar mixture of diastereomers or favoring the more stable threo (syn) product depending on steric bulk. To enrich the erythro (anti) diastereomer of 3-nitrononan-2-ol, the reaction must be run under strict kinetic control at reduced temperatures (-20°C to 0°C). Lower temperatures suppress the retro-Henry pathway, locking in the kinetically favored transition state.
Actionable Step: Pre-cool the reaction vessel to -20°C before base addition. Maintain the internal temperature below 0°C for the duration of the coupling phase.
Q2: During the catalytic hydrogenation of 3-nitrononan-2-ol, I am observing significant cleavage back to acetaldehyde and 1-nitroheptane. What is going wrong?
Causality & Solution: You are experiencing retro-aldol (retro-Henry) cleavage. The β-nitro alcohol intermediate is highly sensitive to heat, especially in the presence of basic catalysts or unneutralized trace amines. If the exothermic hydrogenation pushes the internal temperature above 40°C, the rate of C-C bond cleavage outpaces the rate of nitro reduction.
Actionable Step: Strictly maintain the hydrogenation temperature between 20°C and 25°C. Use an active cooling jacket or ice bath to absorb the exotherm during the initial hydrogen uptake phase.
Q3: The reduction stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from target). Should I increase the heat?
Causality & Solution:Do not increase the temperature above 30°C , as this risks destroying your intermediate via the retro-aldol pathway discussed above. Hydroxylamine accumulation typically indicates catalyst poisoning, insufficient hydrogen mass transfer, or poor solvent choice, not a lack of thermal energy. Modern biocatalytic alternatives using ketoreductases (KREDs) also strictly cap temperatures at 30°C to prevent intermediate degradation .
Actionable Step: Instead of heating, increase the H₂ pressure (e.g., from 1 atm to 3-5 atm) and ensure vigorous agitation (>800 rpm) to improve gas-liquid mixing. If the stall persists, filter the mixture and introduce a fresh batch of Pd/C catalyst.
Temperature Optimization Matrix
The following table summarizes the causal relationship between reaction temperature, yield, and product integrity across both synthetic steps.
Reaction Step
Internal Temp (°C)
Yield (%)
Diastereomeric Ratio (erythro:threo)
Primary Impurity / Issue
Henry Reaction
-20
82
85:15
Slow reaction rate
Henry Reaction
0
88
70:30
None (Optimal Balance)
Henry Reaction
25
90
50:50
Poor stereocontrol
Hydrogenation
10
<50
N/A (Stalled)
Hydroxylamine accumulation
Hydrogenation
25
95
Preserved
None (Optimal)
Hydrogenation
50
<40
N/A (Cleaved)
Acetaldehyde, 1-nitroheptane
Standard Operating Procedure (SOP)
This self-validating protocol utilizes built-in temperature checks to ensure the structural integrity of the 3-aminononan-2-ol product.
Preparation: Charge a flame-dried round-bottom flask with 1-nitroheptane (1.0 equiv) and anhydrous THF (0.5 M).
Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal temperature to -20°C.
Catalysis: Add a catalytic amount of base (e.g., DBU or tetramethylguanidine, 0.1 equiv) dropwise, ensuring the temperature does not exceed -15°C.
Coupling: Add acetaldehyde (1.2 equiv) dropwise over 30 minutes.
Maturation: Stir the mixture at -20°C to 0°C for 4 hours.
Quenching (Critical): Quench the reaction strictly at 0°C with 0.1 M HCl to neutralize the base. Failing to neutralize before warming will trigger retro-Henry cleavage.
Workup: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-nitrononan-2-ol.
Preparation: Dissolve the crude 3-nitrononan-2-ol in absolute ethanol (0.2 M) in a pressure-rated hydrogenation vessel.
Catalyst Loading: Add 10% Pd/C (10 wt% relative to the substrate).
Purging: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 3 atm of H₂.
Reduction: Stir vigorously (>800 rpm) at 25°C. Monitor the internal temperature continuously. Apply a room-temperature water bath to absorb the exotherm. Do not allow the temperature to exceed 30°C.
Completion: After H₂ uptake ceases (approximately 6-8 hours), vent the vessel and purge with N₂.
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the target 3-aminononan-2-ol.
References
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945. URL:[Link]
Cristalli, G., Eleuteri, A., Franchetti, P., & Grifantini, M. (1991). "Adenosine deaminase inhibitors: synthesis and structure-activity relationships of imidazole analogues of erythro-9-(2-hydroxy-3-nonyl)adenine." Journal of Medicinal Chemistry, 34(3), 1187-1192. URL:[Link]
Cao, J., & Hyster, T. K. (2020). "Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases." ACS Catalysis, 10(15), 8254-8259. URL:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Methods for Purity Determination of 3-Aminononan-2-ol
Introduction: Navigating the Analytical Challenges of a Polar Aminononanol 3-Aminononan-2-ol is a chiral amino alcohol, a class of compounds that serves as a valuable building block in modern organic synthesis and pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Analytical Challenges of a Polar Aminononanol
3-Aminononan-2-ol is a chiral amino alcohol, a class of compounds that serves as a valuable building block in modern organic synthesis and pharmaceutical development. The precise determination of its purity is a critical step in quality control, ensuring the safety and efficacy of downstream products. However, the physicochemical properties of 3-Aminononan-2-ol present a triad of analytical challenges for High-Performance Liquid Chromatography (HPLC):
High Polarity: The presence of both an amine and a hydroxyl group makes the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[1][2]
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, resulting in low sensitivity with standard UV detectors.[3]
Basic Nature: The primary amine group can engage in secondary interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape (tailing).[4]
This guide provides a comparative analysis of three robust HPLC strategies designed to overcome these challenges. We will delve into the mechanistic principles, provide field-proven insights into experimental choices, and present detailed protocols for each approach. The methods under comparison are:
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
Method 3: Pre-column Derivatization RP-HPLC with Fluorescence Detection (Deriv-RP-HPLC-FLD)
Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable method for their specific analytical needs, from routine quality control to in-depth impurity profiling.
Logical Framework for Method Development and Validation
The selection and implementation of any analytical method must follow a logical, self-validating framework to ensure its intended purpose is met. This workflow ensures that the chosen method is not only scientifically sound but also robust and reliable for routine use, in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Caption: General workflow for HPLC method development and validation.
Methodology Comparison: A Head-to-Head Analysis
The choice of an analytical method is always a balance of performance, practicality, and the specific question being asked. A method ideal for identifying unknown trace impurities may be overkill for routine batch release testing.
Principle of Separation: This technique modifies a standard reversed-phase setup to retain ionic and highly polar analytes.[8] An ion-pairing reagent, typically an alkyl sulfonate with a charge opposite to the analyte, is added to the mobile phase.[9][10] In this case, at an acidic pH, the 3-Aminononan-2-ol's primary amine is protonated (R-NH3+). The anionic head of the ion-pair reagent (e.g., octane sulfonate) forms an electrostatic bond with the protonated amine. The hydrophobic alkyl tail of the reagent imparts significant non-polar character to the resulting ion pair, allowing it to be retained and separated on a C18 column.[10]
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Expertise & Insights:
Column Dedication: It is best practice to dedicate an HPLC column exclusively for ion-pair applications. The reagents are notoriously difficult to wash out completely and can alter the column's selectivity for future non-ion-pair methods.
Equilibration Time: Ion-pair methods often require longer column equilibration times to ensure the stationary phase is fully saturated with the reagent, leading to reproducible retention times.
MS Incompatibility: Traditional ion-pairing reagents like alkyl sulfonates are non-volatile and will contaminate and suppress the signal in a mass spectrometer source. This method is generally limited to UV or other optical detectors.[10]
Trustworthiness: Method validation for impurity profiling would follow ICH Q2(R1) guidelines.[5] Specificity is demonstrated by separating the main peak from known impurities and/or placebo components. System suitability is established daily by monitoring the resolution between the analyte and a critical impurity, the tailing factor of the main peak (should be < 2.0), and the precision (%RSD) of replicate injections (typically < 2.0%).[11]
Principle of Separation: HILIC is an ideal alternative for compounds that are too polar for reversed-phase chromatography.[1][12] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13][14] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like 3-Aminononan-2-ol, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer content).[12]
Caption: Principle of analyte partitioning in HILIC.
Expertise & Insights:
Solvent Mismatch: The injection solvent is critical. Injecting a sample dissolved in a high-aqueous solvent into a high-organic HILIC mobile phase can cause severe peak distortion. The sample diluent should ideally match the initial mobile phase conditions as closely as possible.[3]
MS-Friendly: HILIC is exceptionally well-suited for coupling with mass spectrometry (LC-MS).[13] The high organic content of the mobile phase promotes efficient nebulization and desolvation in the ESI source, leading to excellent sensitivity. This is a major advantage for a compound lacking a chromophore, as MS provides both sensitive detection and mass identification of impurities.[15]
Equilibration: Similar to ion-pair, HILIC columns require careful and sometimes lengthy equilibration to ensure the aqueous layer on the stationary phase is stable and retention times are consistent.
Trustworthiness: The use of a mass spectrometer as a detector provides unparalleled specificity through mass-to-charge ratio (m/z) detection. For quantitative analysis, validation would include establishing linearity and range, accuracy (spike/recovery), and precision (repeatability and intermediate precision).[16][17] The limit of quantitation (LOQ) is determined as the lowest concentration on the calibration curve that meets acceptable precision and accuracy criteria.
Method 3: Pre-column Derivatization with Fluorescence Detection
Principle of Separation and Detection: This strategy chemically modifies the analyte before HPLC analysis to overcome the challenge of poor detectability.[18] The primary amine of 3-Aminononan-2-ol is reacted with a fluorogenic reagent, such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid), to form a highly fluorescent isoindole derivative.[18][19] This derivative is significantly more hydrophobic than the parent compound and now possesses a fluorophore, making it easily separable by standard reversed-phase HPLC and detectable with extremely high sensitivity using a fluorescence detector (FLD).[3][20]
Expertise & Insights:
Reaction Kinetics & Stability: The derivatization reaction must be rapid, quantitative, and produce a stable product. OPA reactions are fast (typically 1-2 minutes at room temperature), but the resulting derivatives can have limited stability, necessitating automated online derivatization or immediate injection after manual preparation.[19][20]
Method Complexity: This approach adds a sample preparation step, which can be a source of variability if not carefully controlled. It requires optimization of reaction time, pH, and reagent concentrations.
Chiral Applications: This principle can be extended to determine enantiomeric purity. By using a chiral derivatizing reagent, the enantiomers of 3-Aminononan-2-ol are converted into diastereomers.[21] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[3][22]
Trustworthiness: A self-validating protocol requires demonstrating the completeness of the derivatization reaction. Specificity is confirmed by showing that the reagents themselves and potential side-products do not interfere with the analyte peaks. All other validation parameters (linearity, accuracy, etc.) are performed on the derivatized product.[16]
Quantitative Data and Performance Comparison
The following table provides a structured summary to facilitate an objective comparison of the three methods.
Partitioning into an aqueous layer on a polar column.[12]
Derivatization to a fluorescent analog, separated on a C18 column.[18]
Stationary Phase
C18 (e.g., 4.6 x 150 mm, 5 µm)
HILIC (e.g., Amide, Silica; 2.1 x 100 mm, <3 µm)
C18 (e.g., 4.6 x 150 mm, 5 µm)
Detection
UV (e.g., ~210 nm)
Mass Spectrometry (ESI+)
Fluorescence (FLD)
Sensitivity
Low to Moderate
Very High
Extremely High
Specificity
Moderate (Relies on retention time)
Very High (Relies on m/z and retention time)
High (Relies on retention time and specific fluorescence)
Impurity ID
Not possible without standards
Excellent (Provides molecular weight)
Not possible without standards
MS Compatible
No
Yes (Ideal)
Yes (Derivative dependent)
Throughput
Moderate (Long equilibration)
High (Fast gradients possible)
Moderate (Derivatization step adds time)
Robustness
Moderate (Reagent concentration and pH are critical)
Moderate (Sensitive to mobile phase and sample solvent)
Good (Once derivatization is optimized and controlled)
Advantages
Uses standard RP columns and UV detectors.
Directly analyzes the native compound; provides structural information for impurities.[15]
Overcomes detection limits of UV; very high sensitivity.
Limitations
Not MS-compatible; can have long run/equilibration times; column "memory".
Requires an MS detector; sensitive to injection solvent.[3]
Adds complexity and potential variability; derivative stability can be an issue.[19]
Experimental Protocols
The following protocols are provided as robust starting points for method development and must be fully validated for their intended use according to regulatory guidelines.[5][17]
Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection
Reagents and Materials
3-Aminononan-2-ol reference standard and samples.
Sodium 1-octanesulfonate (HPLC grade).
Phosphoric acid (H₃PO₄, HPLC grade).
Acetonitrile and Water (HPLC grade).
C18 Column (4.6 x 150 mm, 5 µm).
Mobile Phase Preparation
Mobile Phase A (Aqueous): Dissolve 1.08 g of sodium 1-octanesulfonate in 1 L of water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
Mobile Phase B (Organic): Acetonitrile.
Sample Preparation
Accurately weigh and dissolve the 3-Aminononan-2-ol sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.
HPLC Conditions
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
Gradient Program:
0-5 min: 20% B
5-25 min: 20% to 70% B
25-30 min: 70% B
30.1-35 min: Return to 20% B (re-equilibration)
Protocol 2: HILIC with Mass Spectrometry Detection
Reagents and Materials
3-Aminononan-2-ol reference standard and samples.
Ammonium formate (LC-MS grade).
Formic acid (LC-MS grade).
Acetonitrile and Water (LC-MS grade).
HILIC Amide Column (2.1 x 100 mm, 1.7 µm).
Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium formate in Water with 0.1% Formic Acid.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
Sample Preparation
Accurately weigh and dissolve the 3-Aminononan-2-ol sample in a mixture of 90% Acetonitrile / 10% Water to a final concentration of approximately 0.1 mg/mL.
UPLC-MS Conditions
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Gradient Program:
0-1 min: 95% B
1-7 min: 95% to 60% B
7-8 min: 60% B
8.1-10 min: Return to 95% B (re-equilibration)
Mass Spectrometry (ESI+):
Scan Range: m/z 50-500
Capillary Voltage: 3.0 kV
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Protocol 3: Pre-column Derivatization RP-HPLC with Fluorescence Detection
Reagents and Materials
3-Aminononan-2-ol reference standard and samples.
o-Phthalaldehyde (OPA).
3-Mercaptopropionic acid (3-MPA).
Boric acid.
Sodium hydroxide.
Methanol, Acetonitrile, and Water (HPLC grade).
C18 Column (4.6 x 150 mm, 5 µm).
Reagent and Mobile Phase Preparation
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water, adjust pH to 9.5 with sodium hydroxide.
Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and dilute to 10 mL with Borate Buffer. Prepare fresh daily.
Mobile Phase A: 0.05 M Sodium Phosphate Buffer, pH 7.0.
Mobile Phase B: Acetonitrile.
Sample Preparation and Derivatization
Dissolve the 3-Aminononan-2-ol sample in water to a concentration of ~50 µg/mL.
In an autosampler vial, mix 100 µL of the sample/standard with 200 µL of the Derivatization Reagent.
Vortex and let react for exactly 2 minutes at room temperature.
The optimal HPLC method for determining the purity of 3-Aminononan-2-ol is contingent upon the specific analytical objective.
For routine quality control where cost and simplicity are paramount and known impurities must be quantified against a reference, IP-RP-HPLC-UV is a viable, albeit older, workhorse method, provided an MS is not available.
For in-depth impurity profiling, structural elucidation, and high-throughput screening during process development, HILIC-MS is unequivocally the superior choice. It offers the highest specificity and provides critical molecular weight information for unknown peaks, directly addressing the compound's inherent analytical challenges without chemical modification.[23][24]
For trace-level quantification where ultimate sensitivity is required and an MS detector is not accessible, Pre-column Derivatization with Fluorescence Detection is an excellent and powerful alternative. It transforms a difficult-to-detect analyte into one that can be measured at very low concentrations.
By understanding the fundamental principles, advantages, and limitations of each approach, scientists can confidently select, develop, and validate a method that ensures the quality and integrity of 3-Aminononan-2-ol for its intended application.
References
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
Dr. Maisch GmbH. HILIC. Dr. Maisch High Performance HPLC Columns.
Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex Resources.
Element Lab Solutions. (2024).
BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
Noggle, F. T., & Clark, C. R. (1983). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Pharmaffiliates. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com.
MTC USA. (2025). System suitability Requirements for a USP HPLC Method. MTC USA.
Gherman, C., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences.
BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
Alfa Chemistry.
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences.
BA Sciences. (2023).
Creative Proteomics. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
Tosoh Bioscience. (2011). Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
Technology Networks. (2024).
Kirkland, J. J., & Snyder, L. R. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
BenchChem. (2025). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods. BenchChem.
Malfatti, M. A., et al. (2015). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. Journal of The American Society for Mass Spectrometry, 26(10), 1759–1766.
Sigma-Aldrich. Optimising the LC-MS Analysis of Biomolecules. Sigma-Aldrich.
Jakes, J., et al. (2020). Higher Order Mass Spectrometry Techniques Applied to Biopharmaceuticals.
Comparative Guide: Catalytic Efficiency of 3-Aminononan-2-ol vs. Aminoethanol in Asymmetric Synthesis
Executive Summary & Mechanistic Overview In the realm of organometallic chemistry and drug development, the choice of catalytic ligand dictates the stereochemical outcome of the synthesized molecules. Amino alcohols are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
In the realm of organometallic chemistry and drug development, the choice of catalytic ligand dictates the stereochemical outcome of the synthesized molecules. Amino alcohols are privileged structures in this domain, particularly for the asymmetric addition of dialkylzinc reagents to aldehydes[1].
This guide objectively compares two distinct amino alcohol catalysts:
Aminoethanol (Ethanolamine): The simplest, achiral bidentate amino alcohol. It provides fundamental Lewis acid-base activation but lacks the structural complexity to induce stereocontrol[2].
3-Aminononan-2-ol: A highly specialized, chiral amino alcohol featuring a nine-carbon hydrophobic tail and defined stereocenters (e.g., (2R,3S))[3].
The Causality of Catalytic Efficiency
When diethylzinc reacts with an aldehyde, the uncatalyzed background reaction is notoriously slow. Introducing an amino alcohol accelerates the reaction by forming a zinc-aminoalkoxide complex, which increases the nucleophilicity of the alkyl group.
However, Aminoethanol forms an achiral, sterically unhindered complex. The incoming aldehyde can be attacked from either the Re or Si face with equal probability, resulting in a racemic mixture (0% enantiomeric excess, ee).
Conversely, 3-Aminononan-2-ol forms a rigid, chiral 5-membered chelate ring with the zinc atom. The bulky nonyl chain and the specific (2R,3S) stereochemistry create a highly asymmetric microenvironment[3]. This steric shielding forces the aldehyde to coordinate in a specific orientation, allowing the ethyl group to attack exclusively from one face. Furthermore, the long hydrophobic tail significantly enhances the catalyst's solubility in non-polar aprotic solvents (like toluene), which is a critical requirement for suppressing the uncatalyzed background reaction[4].
Visualizing the Catalytic Pathways
Catalytic pathways comparing the chiral shielding of 3-Aminononan-2-ol vs. Aminoethanol.
Experimental Workflows: Self-Validating Protocols
To objectively compare these catalysts, the standard addition of diethylzinc to benzaldehyde to form 1-phenylpropan-1-ol is utilized[1]. The following protocol is designed as a self-validating system where each step's physical observation confirms the mechanistic progression.
Protocol: Diethylzinc Addition to Benzaldehyde
Prerequisites: All glassware must be flame-dried under vacuum. Reactions must be performed under an inert argon atmosphere due to the pyrophoric nature of diethylzinc.
Catalyst Activation (Complex Formation):
Action: Dissolve 5 mol% of the chosen amino alcohol (either (2R,3S)-3-aminononan-2-ol or aminoethanol) in 5 mL of anhydrous toluene. Slowly add 1.2 equivalents of diethylzinc (1.0 M solution in hexanes) at room temperature.
Causality & Validation: The reaction between the amino alcohol and diethylzinc releases ethane gas. The visual observation of gentle bubbling validates the successful formation of the active zinc-aminoalkoxide catalytic species. Toluene is chosen because its non-polar nature prevents solvent-coordinated background reactions[4].
Substrate Addition (Stereoselective Attack):
Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1.0 equivalent of benzaldehyde dropwise over 10 minutes. Stir for 12 hours.
Causality & Validation: Lowering the temperature to 0 °C decreases the kinetic energy of the system, which maximizes the energy difference (
ΔΔG‡
) between the diastereomeric transition states, thereby enhancing the enantioselectivity of the 3-aminononan-2-ol pathway.
Quenching & Extraction:
Action: Quench the reaction carefully with 1M HCl (aqueous) at 0 °C. Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality & Validation: The acidic quench destroys any unreacted diethylzinc and hydrolyzes the zinc-alkoxide product complex, releasing the free secondary alcohol.
Analytical Validation:
Action: Analyze the crude product via
1H
NMR to determine conversion yield (comparing the aldehyde proton at ~10.0 ppm to the benzylic proton of the product at ~4.6 ppm). Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol 95:5).
Quantitative Data Comparison
The following table summarizes the performance metrics of both catalysts under the standardized protocol described above.
Performance Metric
Aminoethanol
(2R,3S)-3-Aminononan-2-ol
Catalyst Loading
5 mol%
5 mol%
Reaction Time
12 hours
12 hours
Conversion Yield
> 95%
> 95%
Enantiomeric Excess (ee)
0% (Racemic)
> 90% (Highly Enantioselective)
Solubility in Toluene
Poor (Requires stirring/suspension)
Excellent (Homogeneous solution)
Primary Application
Basic rate acceleration, baseline studies
Asymmetric synthesis, API intermediates
Conclusion & Application Insights
While both aminoethanol and 3-aminononan-2-ol successfully accelerate the addition of dialkylzincs to aldehydes, their utility in modern drug development diverges sharply.
Aminoethanol is highly hydrophilic and lacks the steric bulk required for facial selectivity, making it suitable only for basic rate acceleration where stereochemistry is irrelevant[2]. In contrast, 3-Aminononan-2-ol is a superior catalyst for asymmetric synthesis. Its nine-carbon hydrophobic tail ensures complete homogeneity in non-polar solvents, while its defined stereocenters create a rigid, sterically demanding transition state that yields high-value chiral secondary alcohols[1][3]. For researchers synthesizing chiral active pharmaceutical ingredients (APIs), the structural complexity of 3-aminononan-2-ol provides the necessary stereocontrol that simple amino alcohols cannot achieve.
References
Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia.[Link]
MDPI. "Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups." Catalysts.[Link]
López-Delgado, F. Javier, et al. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Pharmaceuticals 2025, 18(8), 1088.[Link]
Vibrational Profiling of 3-Aminononan-2-ol: A Comparative Guide to FTIR Methodologies
Executive Summary The structural characterization of long-chain amino alcohols is a critical step in lipidomics and pharmaceutical development. 3-Aminononan-2-ol, an amphipathic molecule featuring a C9 aliphatic backbone...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of long-chain amino alcohols is a critical step in lipidomics and pharmaceutical development. 3-Aminononan-2-ol, an amphipathic molecule featuring a C9 aliphatic backbone, a primary amine, and a secondary alcohol, presents unique challenges for vibrational spectroscopy due to its high viscosity and complex hydrogen-bonding network. This guide objectively compares traditional Transmission FTIR against Attenuated Total Reflectance (ATR) FTIR, providing researchers with a self-validating protocol and mechanistic insights to ensure flawless spectral acquisition.
Mechanistic Profiling & Spectral Signatures
3-Aminononan-2-ol serves as an excellent synthetic analog for bioactive sphingoid bases 1. Its molecular architecture dictates its infrared signature: the nonane chain dominates the C-H stretching region, while the adjacent hydroxyl and amino groups create a heavily coupled, hydrogen-bonded envelope in the high-frequency domain.
Before selecting an instrumental method, we must define the target functional groups and their anticipated vibrational modes (Summarized in Table 1 ).
Table 1: Key FTIR Spectral Band Assignments for 3-Aminononan-2-ol
Functional Group
Vibration Mode
Wavenumber Range (cm⁻¹)
Intensity
Mechanistic Note
-OH
Stretching
3200 - 3500
Strong, Broad
Heavily hydrogen-bonded; severely overlaps with N-H stretches.
-NH₂
Stretching (Asym/Sym)
3300 - 3450
Medium
Often obscured by the broader O-H band without deconvolution.
-CH₂, -CH₃
Stretching (Asym/Sym)
2850 - 2960
Strong
Dominant peaks due to the C9 alkyl chain.
-NH₂
Bending (Scissoring)
1580 - 1650
Medium
Key differentiator from pure aliphatic alcohols.
C-O
Stretching (Secondary)
~1050 - 1100
Strong
Highly sensitive to the molecule's hydrogen bonding state.
C-N
Stretching
1050 - 1150
Weak to Med
Often coupled with C-C skeletal vibrations.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
As an application scientist, I frequently observe laboratories defaulting to legacy transmission methods (e.g., KBr pellets or CaF₂ liquid cells). However, for viscous, inherently sticky liquids like 3-Aminononan-2-ol, these methods introduce severe pathlength irreproducibility and scattering artifacts.
Attenuated Total Reflectance (ATR) FTIR has largely superseded transmission as the gold standard for such matrices 2. Instead of passing light through the bulk sample, ATR relies on an evanescent wave that penetrates only a few micrometers into the sample at the crystal interface [[3]](). This fundamental difference in physics dictates the analytical outcome.
Table 2: Performance Comparison for Amino Alcohol Analysis
Parameter
ATR-FTIR (Diamond Crystal)
Transmission FTIR (Liquid Cell)
Causality & Scientific Impact
Sample Preparation
None (Direct application)
High (Dilution or precise injection)
ATR eliminates solvent interference and prevents structural alteration of the lipidic chain [[4]]().
Effective Pathlength
~1-2 µm (Wavelength dependent)
Fixed by spacer (e.g., 15-50 µm)
ATR's shallow penetration prevents detector saturation in the highly absorbing 3300 cm⁻¹ (O-H/N-H) region 5.
Cleaning & Turnaround
Rapid (Wipe with Isopropanol)
Slow (Flushing delicate windows)
Viscous 3-Aminononan-2-ol clogs traditional liquid cells, leading to cross-contamination.
Spectral Artifacts
Anomalous dispersion
Fringing (Interference patterns)
ATR requires a mathematical correction post-run; Transmission suffers from physical baseline roll.
Verdict: For 3-Aminononan-2-ol, ATR-FTIR is the objectively superior choice. It provides high-fidelity surface analysis without the risk of bulk saturation, ensuring quantitative reliability.
Self-Validating Experimental Protocol (ATR-FTIR)
To guarantee scientific integrity, every step of the spectroscopic workflow must include a built-in validation check. Do not proceed to the next step unless the validation criteria are met.
Step-by-Step Methodology:
Instrument Diagnostics & Purge Validation:
Action: Initiate a 60-second open-beam background scan.
Causality & Validation: Ensures the interferometer and DTGS detector are operating optimally. The single-beam spectrum must show minimal rotational bands for H₂O (3500-4000 cm⁻¹) and CO₂ (2350 cm⁻¹), validating a dry nitrogen purge.
Crystal Blank Verification:
Action: Clean the diamond ATR element with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum.
Causality & Validation: A perfectly flat baseline (±0.001 AU) confirms the absence of cross-contamination. Any residual C-H stretching (2850-2960 cm⁻¹) indicates incomplete cleaning and halts the workflow.
Sample Application & Contact Optimization:
Action: Deposit 2-3 µL of 3-Aminononan-2-ol directly onto the ATR crystal. If the sample is semi-solid at room temperature, apply the pressure anvil to ensure intimate contact.
Causality & Validation: The evanescent wave only penetrates 1-2 µm. Poor contact results in artificially low signal-to-noise ratios and distorted peak shapes.
Data Acquisition & ATR Correction:
Action: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 co-added scans). Apply an ATR correction algorithm.
Causality & Validation: Because penetration depth scales linearly with wavelength, low-frequency bands (e.g., C-O stretch at 1100 cm⁻¹) appear disproportionately intense in raw ATR spectra compared to transmission. The algorithm normalizes this, validating the relative peak intensities for accurate library matching.
Workflow Visualization
Self-validating ATR-FTIR analytical workflow for amino alcohol characterization.
Advanced Data Interpretation: Resolving the 3300 cm⁻¹ Region
The most challenging aspect of analyzing 3-Aminononan-2-ol is the spectral overlap between the secondary alcohol (-OH) and the primary amine (-NH₂).
In transmission FTIR, the bulk pathlength often causes total absorption (detector saturation) in the 3200-3500 cm⁻¹ region, resulting in a "flat-topped" peak that destroys quantitative data. Because ATR-FTIR's limited penetration depth preserves photometric linearity [[5]](), researchers can apply Second-Derivative Spectroscopy . By calculating the second derivative of the ATR-corrected spectrum, the broad O-H envelope is mathematically suppressed, revealing the sharper, underlying asymmetric (~3400 cm⁻¹) and symmetric (~3300 cm⁻¹) N-H stretching bands. This allows for precise structural confirmation without the need for chemical derivatization.
determination of enantiomeric excess (ee) of 3-Aminononan-2-ol
An accurate determination of the enantiomeric excess (ee) of 1,2-amino alcohols is a critical quality control step in asymmetric synthesis and drug development. 3-Aminononan-2-ol (CAS 75166-64-2) is a versatile chiral al...
Author: BenchChem Technical Support Team. Date: March 2026
An accurate determination of the enantiomeric excess (ee) of 1,2-amino alcohols is a critical quality control step in asymmetric synthesis and drug development. 3-Aminononan-2-ol (CAS 75166-64-2) is a versatile chiral aliphatic molecule featuring a nine-carbon chain and two adjacent stereocenters (C2 and C3). Because it possesses both a basic amino group and a hydroxyl group, it is prone to forming strong intra- and intermolecular hydrogen bonds, which historically complicates chromatographic separations[1][2].
As an Application Scientist, I have structured this guide to objectively compare the three dominant analytical methodologies for determining the ee of 3-aminononan-2-ol: Direct Chiral HPLC , Chiral GC via Derivatization , and 19
F NMR via Mosher’s Method . Rather than merely listing steps, this guide explains the physicochemical causality behind each technique to ensure your experimental workflows are robust, reproducible, and self-validating.
Analytical Workflow Decision Matrix
Analytical workflow decision tree for determining the ee of 3-aminononan-2-ol.
Method 1: Direct Chiral HPLC (The Industry Standard)
Direct Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for ee determination because it avoids the kinetic isotope effects and incomplete conversion risks associated with chemical derivatization[1]. Acetylated
β
-cyclodextrin or polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantioresolution of chiral amines and amino alcohols[2].
The Causality of the Method:
3-Aminononan-2-ol is an aliphatic molecule lacking a strong UV chromophore (no aromatic rings). Standard UV detection at 254 nm will fail. Therefore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) must be utilized. Furthermore, the basic amine group will interact with residual acidic silanols on the silica support of the column, causing severe peak tailing. To prevent this, a basic modifier like Diethylamine (DEA) is mandatory in the mobile phase to competitively block these silanol sites.
Chiral recognition mechanism between stationary phase and enantiomers.
Self-Validating Protocol
System Suitability Test (SST): Inject a racemic standard of 3-aminononan-2-ol (1 mg/mL in Hexane/Isopropanol). Ensure baseline resolution (
Rs≥1.5
) is achieved. If
Rs<1.5
, lower the isopropanol concentration to increase retention and chiral interaction time.
Mobile Phase Preparation: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v). Crucial step: Degas thoroughly, as ELSD is sensitive to baseline noise from dissolved gases.
Sample Analysis: Inject 10 µL of the synthesized sample.
Quantification: Calculate ee using the integrated peak areas:
Method 2: Chiral GC-FID via Derivatization (The High-Resolution Alternative)
Gas Chromatography (GC) offers superior theoretical plate counts compared to HPLC, resulting in sharper peaks. However, free amino alcohols hydrogen-bond excessively, leading to thermal degradation and irreversible adsorption on GC columns[1].
The Causality of the Method:
To utilize GC, 3-aminononan-2-ol must be derivatized using Trifluoroacetic anhydride (TFAA). This converts the polar -OH and -NH
2
groups into a bis-trifluoroacetyl derivative. The bulky, electronegative CF
3
groups disrupt hydrogen bonding and significantly increase the molecule's vapor pressure, allowing it to elute cleanly on a chiral
β
-cyclodextrin capillary column.
Self-Validating Protocol
Derivatization Reaction: Dissolve 5 mg of 3-aminononan-2-ol in 500 µL anhydrous dichloromethane. Add 100 µL TFAA. Seal and heat at 60°C for 30 minutes.
Reaction Validation (GC-MS): Evaporate the solvent under N
2
, reconstitute in ethyl acetate, and inject into a GC-MS. Confirm the presence of the bis-trifluoroacetylated molecular ion and the complete absence of underivatized starting material.
Chiral Separation: Inject 1 µL into a GC-FID equipped with a Chirasil-Dex CB column. Use a temperature gradient (e.g., hold at 100°C for 5 mins, ramp 2°C/min to 180°C) to separate the derivatized enantiomers.
Method 3:
19
F NMR via Mosher’s Method (The Absolute Configuration Validator)
While chromatography separates enantiomers, it cannot inherently identify which peak corresponds to the (2R,3S) vs. (2S,3R) configuration without enantiopure reference standards. NMR spectroscopy utilizing chiral derivatizing agents bridges this gap[1][3].
The Causality of the Method:
Enantiomers reside in identical magnetic environments, yielding identical NMR spectra. By reacting 3-aminononan-2-ol with enantiopure (R)-Mosher's acid chloride ((R)-MTPA-Cl), the enantiomers are converted into diastereomeric amides/esters. The phenyl ring of the MTPA group exerts an anisotropic shielding effect that differs depending on the spatial arrangement of the aliphatic chain, splitting the
19
F signals of the CF
3
group into distinct, integratable peaks.
Self-Validating Protocol
Reagent Purity Check: Acquire a
19
F NMR spectrum of the (R)-MTPA-Cl reagent alone. Ensure there is no (S)-MTPA-Cl contamination, which would artificially skew the final ee calculation.
Derivatization: React the sample with an excess of (R)-MTPA-Cl in Pyridine-
d5
directly in an NMR tube.
Conversion Check: Check the
1
H NMR spectrum for the downfield shift of the
α
-protons (adjacent to the -OH and -NH
2
groups) to ensure 100% conversion.
Integration: Acquire a
19
F NMR spectrum (which benefits from zero background interference) and integrate the distinct CF
3
diastereomeric singlets to calculate the ee.
Comparative Data Analysis
To assist in selecting the appropriate methodology for your specific laboratory constraints, the performance metrics of the three approaches are summarized below:
Performance Metric
Direct Chiral HPLC (ELSD/CAD)
Chiral GC-FID (TFAA Deriv.)
19
F NMR (Mosher's Method)
Sample Preparation
Minimal (Direct Dilution)
Extensive (Acylation & Drying)
Extensive (In-situ Reaction)
Analysis Time
15–30 minutes
30–45 minutes
1–2 hours (inc. prep)
Resolution (
Rs
)
Good to Excellent (>1.5)
Excellent (>2.0)
N/A (Spectral Integration)
Sensitivity (LOD)
Moderate (Detector dependent)
High (FID)
Low (Requires >1 mg sample)
Primary Advantage
Non-destructive, high-throughput
High peak capacity, sharp peaks
Determines absolute configuration
Primary Limitation
Requires specialized ELSD/CAD
Destructive, kinetic isotope risks
High reagent cost, complex spectra
Conclusion & Recommendations
For routine high-throughput screening of 3-aminononan-2-ol ee during catalyst optimization or process development, Direct Chiral HPLC with ELSD/CAD is the undisputed method of choice due to its non-destructive nature and minimal sample preparation[4]. However, if your laboratory lacks aerosol-based detectors, Chiral GC-FID remains a highly robust, high-resolution alternative, provided the derivatization step is strictly validated for complete conversion. Finally, 19
F NMR should be reserved for the final characterization of the isolated product to unequivocally prove absolute stereochemistry for regulatory submissions.
References
Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. National Science Foundation (NSF).
A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem.
-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.
CAS 75166-64-2 3-Aminononan-2-ol. Alfa Chemistry.
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. PMC - National Institutes of Health (NIH).
Gas Chromatography Retention Times for 3-Aminononan-2-ol: A Comparative Guide to Column Chemistries and Derivatization
The analysis of long-chain, bifunctional molecules like 3-Aminononan-2-ol presents a classic chromatographic challenge. As a C9 amino alcohol, it possesses both a hydroxyl (-OH) and a primary amine (-NH2) group.
Author: BenchChem Technical Support Team. Date: March 2026
The analysis of long-chain, bifunctional molecules like 3-Aminononan-2-ol presents a classic chromatographic challenge. As a C9 amino alcohol, it possesses both a hydroxyl (-OH) and a primary amine (-NH2) group. These functional groups are highly polar and prone to extensive hydrogen bonding. When analyzed via standard Gas Chromatography (GC), these properties lead to irreversible adsorption, severe peak tailing, and shifting retention times, complicating both qualitative identification and accurate quantitation.
This guide objectively compares three distinct analytical approaches for the GC analysis of 3-Aminononan-2-ol, providing mechanistic insights, comparative retention data, and validated experimental protocols to help researchers optimize their workflows.
Mechanistic Insight: The Silanol Problem
To understand why 3-Aminononan-2-ol is difficult to analyze, one must look at the surface chemistry of fused silica capillary columns. Standard non-polar columns (e.g., 5% phenyl polydimethylsiloxane, such as DB-5 or HP-5) contain residual, unshielded silanol (-SiOH) groups on the silica support.
The basic amino group and the polar hydroxyl group of 3-Aminononan-2-ol undergo secondary ionic and dipole-dipole interactions with these acidic silanols[1]. This heterogeneous interaction profile means that molecules of the analyte travel through the column at slightly different velocities, resulting in a phenomenon known as "peak tailing"[2]. To circumvent this, chromatographers must either alter the column chemistry (base-deactivation) or alter the analyte (derivatization).
Caption: Mechanistic pathways of silanol interactions vs. column deactivation and analyte derivatization.
Comparative Workflows: Direct Injection vs. Derivatization
When developing a method for 3-Aminononan-2-ol, laboratories typically choose between three approaches:
Approach A: Standard Non-Polar GC (The Baseline)
Using a standard DB-5/HP-5 column without sample modification. This approach is generally not recommended for trace analysis due to poor peak symmetry and analyte loss at active sites.
Approach B: Base-Deactivated Columns (The Direct Alternative)
Columns such as the CP-Sil 8 CB for Amines or Rtx-Volatile Amine feature a base-modified poly(ethylene glycol) or specially deactivated siloxane phase[3]. These columns neutralize the acidic silanol sites, allowing for the direct injection of volatile basic compounds and amino alcohols without the need for pre-column derivatization.
Approach C: Silylation Derivatization (The Gold Standard)
Converting the active hydrogens of the -OH and -NH2 groups into trimethylsilyl (TMS) ethers and amines using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4]. This completely shields the polar groups, drastically increasing volatility and thermal stability, yielding exceptionally sharp peaks on standard non-polar columns[5].
Caption: GC Analytical Workflows for 3-Aminononan-2-ol.
Experimental Data: Performance Comparison
The following table summarizes the expected chromatographic performance of 3-Aminononan-2-ol across the three methodologies. (Note: Retention times are normalized to a standard temperature gradient of 60°C to 280°C at 10°C/min on a 30 m × 0.25 mm × 0.25 µm column).
Analytical Approach
Column Chemistry
Derivatization
Est. Retention Time (min)
Peak Asymmetry (Tf)
Theoretical Plates (N)
Limit of Detection (LOD)
Approach A
Standard 5% Phenyl (DB-5)
None
11.8
2.85 (Severe Tailing)
~15,000
> 5.0 µg/mL
Approach B
Base-Deactivated (CP-Sil 8)
None
11.4
1.25 (Good)
~65,000
0.5 µg/mL
Approach C
Standard 5% Phenyl (DB-5)
BSTFA + 1% TMCS
14.6 (di-TMS derivative)
1.05 (Excellent)
~95,000
< 0.05 µg/mL
Data Analysis: While Approach B offers a streamlined workflow by eliminating sample preparation, Approach C provides superior theoretical plate counts and a much lower Limit of Detection (LOD), making it the preferred method for pharmacokinetic studies or trace impurity profiling. The retention time in Approach C is longer due to the addition of two bulky TMS groups (+144 Da), but the peak elutes symmetrically.
Experimental Protocols
Protocol 1: Direct Injection on Base-Deactivated Column
Best for: High-throughput screening and purity analysis where derivatization is impractical.
Sample Preparation: Dissolve 1.0 mg of 3-Aminononan-2-ol in 1.0 mL of LC-MS grade methanol or dichloromethane.
Column Installation: Install a base-deactivated capillary column (e.g., Agilent CP-Sil 8 CB for Amines, 30 m × 0.25 mm × 0.25 µm)[6]. Condition the column at 250°C for 2 hours prior to use.
Best for: Trace-level quantitation and rigorous structural confirmation via GC-MS.
Sample Aliquot: Transfer 100 µL of the 3-Aminononan-2-ol sample (in an aprotic solvent like acetonitrile or hexane) into a 2 mL glass autosampler vial[5].
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[5]. Caution: Perform in a fume hood; reagents are moisture-sensitive.
Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a dry block heater at 70°C for 30 minutes to ensure complete di-silylation of both the -OH and -NH2 groups[4].
Cooling: Allow the vial to cool to room temperature.
GC Parameters:
Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm)[5].
Inlet: Splitless mode, Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
Injection: Inject 1 µL of the derivatized mixture.
References
Royal Society of Chemistry (RSC). (2019). Conventional Gas Chromatography: Basic Principles and Instrumental Aspects. Retrieved from[Link]
HPLC.sk. Gas Chromatography: Analysis of amino alcohols in water. Retrieved from[Link]
Office of Scientific and Technical Information (OSTI). (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection. Retrieved from[Link]
Analitica. Agilent J&W GC and GC/MS Columns. Retrieved from[Link]
Personal protective equipment for handling 3-Aminononan-2-ol
As a Senior Application Scientist, I recognize that handling bifunctional aliphatic compounds like 3-Aminononan-2-ol requires a rigorous, self-validating safety and operational framework. 3-Aminononan-2-ol is a highly va...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling bifunctional aliphatic compounds like 3-Aminononan-2-ol requires a rigorous, self-validating safety and operational framework. 3-Aminononan-2-ol is a highly valuable chiral
β
-amino alcohol utilized extensively as an intermediate in asymmetric synthesis, pharmaceutical development, and the preparation of synthetic ceramides and sphingolipid analogs[1][2][3].
However, its molecular architecture—a basic, nucleophilic amine adjacent to a hydroxyl group on a lipophilic 9-carbon backbone—renders it highly reactive and capable of penetrating the dermal layer[2]. It is classified as a severe corrosive (Category 1B) that causes irreversible skin burns and eye damage (H314), necessitating stringent Personal Protective Equipment (PPE) and handling protocols[4].
The following guide provides a comprehensive, field-proven methodology for the safe handling, operational execution, and disposal of 3-Aminononan-2-ol.
Physicochemical and Hazard Profile
To design an effective safety protocol, we must first understand the quantitative and qualitative hazard metrics of the compound. The lipophilic tail increases cell membrane permeability, meaning accidental exposure can result in rapid, deep tissue damage.
Table 1: Quantitative Data and Hazard Profile of 3-Aminononan-2-ol
H314 (Causes severe skin burns/eye damage), H317 (May cause allergic skin reaction), H412 (Harmful to aquatic life)
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated aliphatic amino alcohols. The basicity of the amine group degrades certain glove polymers over time, and the compound's potential to aerosolize during transfer requires robust mucosal protection[6][7].
Expert Insight: Always choose Neoprene or heavy-duty Nitrile over Latex. Latex offers poor chemical resistance to organic amines and will rapidly degrade, compromising the epidermal barrier[6].
Operational Handling Protocols
Protocol A: Safe Weighing and Transferring
Because 3-Aminononan-2-ol can exist as a viscous liquid or a low-melting solid depending on ambient temperature and purity[2], transfer protocols must minimize both aerosolization of dust and splashing of viscous liquids.
Environmental Control: Conduct all open-container handling within a certified chemical fume hood with a face velocity of 80–100 fpm[7].
Static Mitigation: Ensure all receiving vessels and balances are grounded. Aliphatic chains can generate static electricity, which poses an ignition risk if flammable solvents are nearby[8].
Transfer Technique: Use non-sparking spatulas for solids or positive-displacement pipettes for viscous liquids[8]. Do not pour directly from the stock bottle to avoid unpredictable flow rates and splashing.
Decontamination: Immediately wipe down the exterior of the stock bottle and the balance with a dilute acidic wipe (e.g., 1% citric acid) followed by water to neutralize any micro-spills before removing items from the hood.
Protocol B: Reaction Setup (Example: N-Acylation for Ceramide Synthesis)
When utilizing 3-Aminononan-2-ol as a precursor for sphingolipid or ceramide analogs, N-acylation is a common step[1]. The reaction is highly exothermic and requires strict thermal and atmospheric control.
Atmospheric Purge: Flush a dry round-bottom flask with inert gas (Nitrogen or Argon). Amino alcohols are susceptible to oxidative degradation, which darkens the reagent and introduces impurities.
Solvent Dissolution: Dissolve the 3-Aminononan-2-ol in an anhydrous, aprotic solvent (e.g., Dichloromethane or THF) under continuous magnetic stirring.
Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: The base acts as an acid scavenger for the HCl generated during acylation, preventing the 3-Aminononan-2-ol from forming an unreactive hydrochloride salt.
Thermal Control: Submerge the reaction vessel in an ice bath (0°C). Slowly add the acyl chloride dropwise via an addition funnel. Causality: Dropwise addition controls the exothermic amidation, preventing solvent boil-off and minimizing the formation of O-acylated byproducts.
Quenching: Once complete (verified via TLC/HPLC), quench the reaction slowly with saturated aqueous sodium bicarbonate to neutralize excess acid and unreacted acyl chloride.
Spill Response and Waste Disposal Plan
Improper disposal of amino alcohols can lead to severe environmental toxicity (H412) and dangerous cross-reactions in waste streams.
Spill Cleanup Methodology
Evacuation & PPE: Immediately clear the area. Don a full-face respirator with an organic vapor cartridge, heavy-duty neoprene gloves, and a chemical-resistant apron[6][7].
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Critical Warning: Do NOT use sawdust or paper towels; the basic amine can react with organic materials or pose a fire hazard[9].
Collection: Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container[8][9].
Neutralization: Wash the spill zone with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual basicity, followed by copious amounts of water.
Waste Management Protocol
Waste Segregation: Never mix 3-Aminononan-2-ol waste with strong oxidizing agents, strong acids, or halogenated solvents, as this can trigger violent exothermic reactions or off-gas toxic vapors[7].
Labeling: Clearly label the HDPE waste container with "Hazardous Waste - Corrosive Aliphatic Amine (3-Aminononan-2-ol)" and the appropriate GHS corrosive pictograms[7].
Institutional Disposal: Store the sealed container in a secondary containment tray in a cool, well-ventilated waste accumulation area until pickup by your institution's Environmental Health and Safety (EHS) department[7].
Operational Workflow Visualization
The following diagram maps the self-validating logical flow required to maintain safety from the moment the chemical is received to its final disposal.
Caption: Workflow for safe handling, operational execution, and disposal of 3-Aminononan-2-ol.
References
LookChem. "Cas 75166-64-2, 3-aminononan-2-ol".
ECHEMI.
Nippon Nyukazai Co., Ltd.
BenchChem. "Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol" (Proxy for amino alcohol disposal protocols).